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Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of 1-Methoxypropane-2-thiol: A Methodological Framework

The following technical guide details the structural elucidation, synthesis, and analytical characterization of 1-Methoxypropane-2-thiol . Executive Summary 1-Methoxypropane-2-thiol (MPT) is a volatile sulfur compound (V...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and analytical characterization of 1-Methoxypropane-2-thiol .

Executive Summary

1-Methoxypropane-2-thiol (MPT) is a volatile sulfur compound (VSC) characterized by a functional motif combining an ether linkage and a secondary thiol group. While structurally related to common flavoring agents, its specific elucidation presents unique challenges due to volatility , susceptibility to oxidative dimerization (disulfide formation), and stereochemical isomerism .

This guide provides a self-validating workflow for researchers to unequivocally identify MPT in complex matrices (e.g., fermentation broths, food matrices) or verify synthetic purity. The protocol synthesizes theoretical prediction with empirical validation, relying on Mass Spectrometry (MS) isotope tagging and Nuclear Magnetic Resonance (NMR) spin-coupling analysis.

Chemical Identity & Theoretical Framework

Before elucidation, the target structure must be defined to establish spectral expectations.

  • IUPAC Name: 1-Methoxypropane-2-thiol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 106.19 g/mol

  • Chirality: One stereocenter at C2. Exists as (

    
    )- and (
    
    
    
    )-enantiomers.
Structural Logic

The molecule consists of a propyl backbone. Carbon-1 is substituted with a methoxy group (


), and Carbon-2 is substituted with a thiol group (

). This creates a distinct electronic environment where the electronegative oxygen deshields C1 protons, while the sulfur atom affects C2.

Synthesis of Reference Standards

To validate an unknown signal, one must compare it against a high-purity reference standard. As MPT is not always commercially available off-the-shelf, de novo synthesis is the primary validation step.

Synthetic Route (Epoxide Ring Opening)

The most robust route utilizes Propylene Oxide (1,2-epoxypropane).

  • Regioselective Ring Opening: Reaction of propylene oxide with methanol under basic conditions (NaOCH3) favors nucleophilic attack at the less hindered primary carbon (C1). This yields 1-methoxy-2-propanol (major product) rather than 2-methoxy-1-propanol.[1]

  • Functional Group Interconversion: The secondary alcohol is converted to a leaving group (Mesylate/Tosylate) and then displaced by a sulfur nucleophile (Thioacetate), followed by hydrolysis.

Note on Causality: Basic conditions are strictly required in Step 1. Acidic conditions would favor attack at the more substituted C2, yielding the incorrect regioisomer (2-methoxy-1-propanol).

SynthesisPathway Start Propylene Oxide (C3H6O) Step1 Ring Opening (MeOH, NaOMe, Reflux) Start->Step1 Inter1 1-Methoxy-2-propanol (Precursor) Step1->Inter1 Regioselective Attack at C1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Sulfuration (KSAc, then Hydrolysis) Inter2->Step3 Inversion of Configuration Final 1-Methoxypropane-2-thiol (Target) Step3->Final

Figure 1: Synthetic pathway for the generation of authentic 1-Methoxypropane-2-thiol standards.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.[2][3][4][5][6][7][8] If your experimental data deviates from these parameters, the analyte is likely a regioisomer or impurity.

Mass Spectrometry (EI-MS, 70 eV)

Thiol mass spectra are distinct due to the isotopic abundance of Sulfur-34 (


).
  • Molecular Ion (

    
    ):  m/z 106. Visible (Sulfur stabilizes the radical cation better than oxygen analogs).
    
  • Isotope Peak (

    
    ):  m/z 108. Intensity should be ~4.5%  of the M+ peak (diagnostic for 1 Sulfur atom).
    
  • Fragmentation Pattern:

    • 
      -Cleavage (Dominant):  The bond between C1 and C2 is prone to cleavage.
      
    • Fragment A (Ether side):

      
      
      
      
      
      m/z 45 . (Base Peak).[1][5][6] The oxonium ion is highly stable.
    • Fragment B (Thiol side):

      
      
      
      
      
      m/z 61 .
    • Loss of HS: m/z 73 (

      
      ).
      

Validation Check: If m/z 45 is the base peak and you observe a clear M+ at 106 with the correct


 isotope ratio, the backbone is confirmed.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


. The molecule has a chiral center at C2, making the C1 protons diastereotopic  (magnetically non-equivalent).
Proton PositionMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Explanation
H-2 (Methine) Multiplet (m)3.00 – 3.201HDeshielded by SH group. Couples to H-1a, H-1b, H-3, and SH.
H-1a, H-1b dd (Doublet of Doublets)3.30 – 3.502HDiastereotopic due to C2 chirality. Deshielded by Oxygen.
-OCH

Singlet (s)3.35 – 3.383HIsolated methyl on oxygen. Sharp singlet.
H-3 (Methyl) Doublet (d)1.25 – 1.353HCouples only to H-2. Typical terminal methyl shift.
-SH (Thiol) Doublet (d)1.50 – 2.001HCouples to H-2 (

Hz). Disappears upon D

O shake.

Critical Validation (D


O Exchange): 
To confirm the thiol group, add one drop of Deuterium Oxide (

) to the NMR tube. The signal at 1.50–2.00 ppm must disappear (exchange to

), and the multiplet at H-2 will simplify (loss of coupling to SH).
Infrared Spectroscopy (FT-IR)
  • S-H Stretch: Weak band at 2550–2600 cm

    
     . This is the "smoking gun" for thiols, as few other functional groups absorb in this region.
    
  • C-O Stretch: Strong bands at 1100–1150 cm

    
     (Ether linkage).
    

Stereochemical Assignment

MPT possesses a chiral center at C2. Synthetic routes from racemic propylene oxide yield a racemic (50:50) mixture.

Chiral Gas Chromatography

To separate enantiomers, use a cyclodextrin-based capillary column (e.g.,


-DEX or Rt-bDEXse).
  • Protocol:

    • Inject dilute standard (racemic).

    • Observe split peak (approx. 1:1 ratio).

    • Coinjection: Spike the unknown sample with the racemic standard.

    • Result: If the unknown is enzymatic in origin (biological), one peak will likely grow significantly (enantiomeric excess), indicating specific biosynthesis.

Handling & Stability (The Disulfide Trap)

Thiols are easily oxidized to disulfides (


) in the presence of air, especially at high pH.
  • Observation: In GC-MS, a peak at m/z 210 (

    
    ) indicates dimerization.
    
  • Prevention:

    • Store neat standards under Argon/Nitrogen.

    • During extraction, add reducing agents like DTT (Dithiothreitol) or TCEP to maintain the thiol in the reduced state.

Analytical Workflow Diagram

The following decision tree guides the researcher from isolation to confirmation.

ElucidationWorkflow Sample Unknown Isolate GCMS GC-MS Analysis (EI, 70eV) Sample->GCMS MassCheck M+ = 106? Base Peak = 45? GCMS->MassCheck MassCheck->Sample No (Re-evaluate) Isotope Check M+2 (108) Is it ~4.5%? MassCheck->Isotope Yes NMR 1H NMR Analysis (CDCl3) Isotope->NMR Yes (Sulfur confirmed) D2O D2O Exchange Test NMR->D2O Chiral Chiral GC (Stereochemistry) D2O->Chiral SH Signal Disappears Confirm Confirmed Structure: 1-Methoxypropane-2-thiol Chiral->Confirm

Figure 2: Step-by-step analytical decision matrix for structural confirmation.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Methoxy-2-propanol (Precursor Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). Flavor Ingredient Library: Thiol Derivatives. (General reference for thiol odor thresholds and safety). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for calculating chemical shifts and coupling constants). Wiley.

Sources

Exploratory

theoretical calculations for 1-Methoxypropane-2-thiol

An In-Depth Technical Guide to the Theoretical Calculation of 1-Methoxypropane-2-thiol Abstract This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1-Methoxypropane-2-thiol

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-methoxypropane-2-thiol, an organosulfur compound featuring both ether and thiol functional groups. For researchers, scientists, and drug development professionals, understanding the molecular properties, conformational landscape, and reactivity of such molecules is paramount. Computational chemistry provides a powerful, cost-effective avenue for these investigations, offering insights that complement and guide experimental work. This document moves beyond a simple listing of methods to explain the causality behind procedural choices, grounding the entire workflow in established scientific principles. We will detail a self-validating system of protocols, from geometry optimization and conformational analysis to the prediction of spectroscopic signatures, all supported by authoritative references.

Introduction: The Rationale for a Computational Approach

1-Methoxypropane-2-thiol is a molecule of interest due to the presence of two key functional groups: a thiol (-SH) and an ether (-O-CH₃). The thiol group is a sulfur analogue of an alcohol and is known for its distinct reactivity, acidity, and ability to form disulfide bonds, a crucial interaction in protein chemistry.[1][2] The ether linkage introduces polarity and conformational flexibility. The interplay between these groups governs the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets or material surfaces.

A purely experimental investigation can be resource-intensive. Theoretical calculations, primarily leveraging quantum mechanics, allow for an in silico exploration of:

  • Structural Isomers and Conformational Landscapes: Identifying the most stable three-dimensional arrangements of the molecule, which is critical as function follows form.

  • Electronic Properties and Reactivity: Mapping the electron density, identifying reactive sites, and quantifying properties that govern chemical behavior.[3]

  • Spectroscopic Signatures: Predicting IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data or to identify the molecule in complex mixtures.

This guide is structured to provide a logical workflow, starting with the foundational choice of computational methods and progressing through detailed analyses of the molecule's structure, reactivity, and spectroscopic properties.

The Theoretical Foundation: Selecting the Right Tools

The accuracy of any computational study is contingent upon the judicious selection of the theoretical method, basis set, and environmental model. For a molecule like 1-methoxypropane-2-thiol, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[4]

The Core Engine: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it computationally more tractable than traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC).

  • Causality of Choice: The key to DFT lies in the exchange-correlation (XC) functional, an approximation that describes the quantum mechanical effects of electron exchange and correlation. The choice of functional is the most critical decision in a DFT calculation.

  • Recommended Functionals: For organosulfur compounds, it is vital to use functionals that can adequately describe both covalent interactions and weaker non-covalent interactions (like intramolecular hydrogen bonding).

    • M06-2X: This meta-hybrid GGA functional is highly recommended as it is parameterized to accurately model main-group thermochemistry and non-covalent interactions, which are expected to be important in determining the conformational preferences of 1-methoxypropane-2-thiol.[5][6]

    • ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It generally provides excellent results for a wide range of chemical systems and is a robust choice for predicting geometries and energies.[6]

    • B3LYP: While older, the B3LYP hybrid functional is a common workhorse and can provide reasonable results, especially for geometries.[7][8] However, for accurate energy calculations involving potential dispersion forces, M06-2X or dispersion-corrected functionals are superior.

The Building Blocks: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the distribution of electrons around the atoms.

  • Causality of Choice: Sulfur is a third-row element with a diffuse electron cloud. Therefore, the basis set must include:

    • Polarization Functions (e.g., 'd' on heavy atoms, 'p' on H): These allow the shape of the atomic orbitals to change in response to the molecular environment.

    • Diffuse Functions (e.g., '+' or 'aug-'): These are crucial for accurately describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.[9]

  • Recommended Basis Sets:

    • 6-311+G(d,p): A Pople-style basis set that provides a good balance of accuracy and cost for initial optimizations and frequency calculations.[10]

    • aug-cc-pVTZ: A Dunning-type correlation-consistent basis set that offers higher accuracy ("Triple-Zeta" quality) and is recommended for final single-point energy calculations or when high precision is required.[8][11] The "aug" prefix indicates the inclusion of diffuse functions.

The Environment: Solvation Models

Chemical and biological processes rarely occur in a vacuum. The solvent can significantly influence molecular conformation and reactivity.

  • Causality of Choice: Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations. Implicit solvation models represent the solvent as a continuous medium with a defined dielectric constant, offering an efficient way to capture bulk solvent effects.

  • Recommended Models:

    • SMD (Solvation Model based on Density): An accurate and widely used universal solvation model that is parameterized for a large number of solvents.[5][12]

    • PCM (Polarizable Continuum Model): Another popular and reliable choice for modeling solvent effects.[12][13]

Workflow Part 1: Conformational Analysis

The presence of rotatable single bonds (C-C, C-O, C-S) means that 1-methoxypropane-2-thiol can exist as multiple conformers. Identifying the global minimum energy structure is essential.

Experimental Protocol: Conformational Search and Optimization
  • Initial Structure Generation: Build an initial 3D structure of 1-methoxypropane-2-thiol using molecular modeling software.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating around the key dihedral angles (e.g., H-S-C-C, S-C-C-O, C-C-O-C). Use a lower level of theory (e.g., B3LYP/6-31G(d)) for this exploratory step to save computational time.

  • Isolate Minima: Identify all unique energy minima from the PES scan.

  • Full Optimization and Frequency Calculation: Re-optimize the geometry of each unique minimum using a higher level of theory (e.g., M06-2X/6-311+G(d,p) with an SMD solvation model).

  • Validation and Thermochemistry: Perform a frequency calculation at the same level of theory. A true minimum will have zero imaginary frequencies. This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate enthalpy (H) and Gibbs free energy (G).

Data Presentation: Relative Conformational Energies

The optimized conformers should be ranked by their relative Gibbs free energy (ΔG), as this determines their equilibrium population at a given temperature.

Conformer IDRelative Electronic Energy (ΔE) (kJ/mol)Relative Enthalpy (ΔH₂₉₈) (kJ/mol)Relative Gibbs Free Energy (ΔG₂₉₈) (kJ/mol)
Conf-1 0.000.000.00
Conf-2 2.512.452.83
Conf-3 4.184.074.65
...etc..........
Visualization: Conformational Analysis Workflow

G cluster_0 Conformational Search & Optimization A 1. Initial 3D Structure B 2. Relaxed PES Scan (e.g., B3LYP/6-31G(d)) A->B C 3. Identify Unique Minima B->C D 4. Full Optimization (M06-2X/6-311+G(d,p)) C->D E 5. Frequency Calculation D->E F Validation: - No Imaginary Frequencies - Obtain ZPVE & Thermal Data E->F G Global Minimum & Relative Energies F->G

Caption: Workflow for identifying stable conformers.

Workflow Part 2: Electronic Structure and Reactivity

With the optimized global minimum structure, we can probe its electronic properties to understand its intrinsic reactivity.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[3]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). The region with the highest HOMO density is the likely site of electrophilic attack. For a thiol, this is often localized on the sulfur atom's lone pairs.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The region with the highest LUMO density is the likely site of nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity.[14]

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify these concepts.

Experimental Protocol: Electronic Property Calculation
  • Input Structure: Use the optimized global minimum geometry of 1-methoxypropane-2-thiol.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at a high level of theory (e.g., M06-2X/aug-cc-pVTZ with SMD ). Ensure the output generates molecular orbital information and population analysis.

  • Data Extraction: Extract the energies of the HOMO and LUMO.

  • Visualization: Generate molecular orbital surfaces (for HOMO and LUMO) and an electrostatic potential (ESP) map. The ESP map will visually show electron-rich (red) and electron-poor (blue) regions of the molecule.

Data Presentation: Electronic and Reactivity Data
PropertyValue (Hartree)Value (eV)Description
E(HOMO) -0.225-6.12Electron-donating ability
E(LUMO) 0.0150.41Electron-accepting ability
HOMO-LUMO Gap 0.2406.53Kinetic stability/reactivity
Visualization: Reactivity Descriptor Logic

G HOMO E(HOMO) Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO E(LUMO) LUMO->Gap Reactivity Reactivity Gap->Reactivity ΔE ∝ 1/Reactivity

Caption: Relationship between FMOs and chemical reactivity.

Workflow Part 3: Prediction of Spectroscopic Properties

Calculating spectra provides a direct link between theory and experiment, allowing for structural validation and interpretation of experimental results.

Vibrational Spectroscopy (IR & Raman)
  • Principle: The frequency calculations performed in the conformational analysis also yield the vibrational modes of the molecule. The intensities of these modes can be calculated to generate a theoretical IR and Raman spectrum.

  • Protocol:

    • Use the output from the frequency calculation (M06-2X/6-311+G(d,p) ).

    • Apply a frequency scaling factor (typically ~0.95-0.98 for this level of theory) to the calculated wavenumbers to account for anharmonicity and method limitations.

    • Use visualization software to plot the scaled frequencies and their corresponding intensities as a spectrum.

  • Key Bands to Analyze: The S-H stretch (~2550 cm⁻¹), C-S stretch (~600-700 cm⁻¹), and C-O stretch (~1100 cm⁻¹).[15]

NMR Spectroscopy (¹H & ¹³C)
  • Principle: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating the isotropic magnetic shielding tensors of nuclei in a magnetic field.[16] These values are then referenced against a calculated standard (e.g., Tetramethylsilane, TMS) to predict chemical shifts.

  • Protocol:

    • Perform a GIAO-NMR calculation on the optimized geometry (M06-2X/6-311+G(d,p) with SMD ).

    • Perform the same calculation on the TMS reference molecule at the identical level of theory.

    • Calculate the chemical shift (δ) for each nucleus (X) using the formula: δₓ = σ(TMS) - σₓ.

    • Compare the predicted shifts with experimental data if available.

UV-Vis Spectroscopy
  • Principle: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states.[7]

  • Protocol:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-M06-2X/aug-cc-pVTZ with SMD ).

    • Request the calculation of several excited states (e.g., 10-20 states).

    • Extract the excitation energies (λ) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption.

    • The transition with the largest oscillator strength will correspond to the λₘₐₓ in the UV-Vis spectrum.

Visualization: Spectroscopic Prediction Workflow

G cluster_vib Vibrational cluster_nmr NMR cluster_uv UV-Vis Start Optimized Global Minimum (M06-2X/6-311+G(d,p)) Freq Frequency Calculation Start->Freq GIAO GIAO Calculation Start->GIAO TDDFT TD-DFT Calculation Start->TDDFT Scale Apply Scaling Factor Freq->Scale IR IR / Raman Spectrum Scale->IR Shift Calculate δ (ppm) GIAO->Shift Ref Reference (TMS) Calc. Ref->Shift Extract Extract λ and f TDDFT->Extract UV UV-Vis Spectrum Extract->UV

Caption: Integrated workflow for predicting molecular spectra.

Conclusion

This guide has outlined a robust and scientifically grounded computational workflow for the in-depth characterization of 1-methoxypropane-2-thiol. By carefully selecting DFT functionals, basis sets, and solvation models, researchers can reliably investigate the molecule's conformational preferences, electronic structure, and reactivity. The subsequent prediction of spectroscopic properties provides a critical bridge to experimental validation, creating a self-validating cycle of inquiry. This integrated theoretical approach empowers scientists to gain a deeper molecular-level understanding, accelerating research and development in fields where the nuanced behavior of organosulfur compounds is of critical importance.

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Density Functional Theory Calculation of pKa’s of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 121(3), 641–649. [Link]

  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. Wiley. [Link]

  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Talari, M., et al. (2017). A non-destructive analytical tool for the detection of thiols in solid/neat and solution. The Analyst, 142(18), 3349-3353. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • Vela, A., et al. (2023). Comparative DFT Study of Lignocellulosic Binders on N- and S-Monodoped Graphene for Sustainable Li-Ion Battery Electrodes. MDPI. [Link]

  • Lilienfeld, O. A. v., & Tkatchenko, A. (2010). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation, 6(4), 1036-1042. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... [Link]

  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. [Link]

  • Wikipedia. (n.d.). Solvent model. [Link]

  • ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Link]

  • ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory. [Link]

  • Moran, D., et al. (2006). Basis Set Requirements for Sulfur Compounds in Density Functional Theory. Journal of Chemical Theory and Computation, 2(1), 211-220. [Link]

  • ResearchGate. (n.d.). Following the oxidation state of organosulfur compounds with NMR. [Link]

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  • Chad's Prep. (n.d.). Nomenclature, Synthesis, and Reactions of Thiols. [Link]

  • The Journal of Physical Chemistry A. (2021). Investigation of the Adsorption Behavior of Organic Sulfur in Coal via Density Functional Theory (DFT) Calculation and Molecular Simulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

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Foundational

Technical Whitepaper: Stability Dynamics and Degradation Kinetics of 1-Methoxypropane-2-thiol

Executive Summary 1-Methoxypropane-2-thiol (MPT) represents a distinct class of volatile sulfur compounds (VSCs) characterized by a secondary thiol group adjacent to an ether linkage. Widely utilized in flavor chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxypropane-2-thiol (MPT) represents a distinct class of volatile sulfur compounds (VSCs) characterized by a secondary thiol group adjacent to an ether linkage. Widely utilized in flavor chemistry for its potent organoleptic properties (often described as "catty" or "ribes-like" at ppb levels) and as a chiral intermediate in pharmaceutical synthesis, MPT exhibits a complex stability profile.

This technical guide synthesizes the degradation kinetics of MPT, focusing on its susceptibility to auto-oxidation, thermal decomposition, and racemization. Unlike primary thiols, the secondary thiol moiety in MPT offers steric shielding that retards—but does not eliminate—disulfide formation. This document provides researchers with self-validating protocols for stability assessment, analytical quantification, and preservation.

Molecular Architecture and Reactivity Profile

Structural Determinants of Stability

The stability of 1-Methoxypropane-2-thiol is governed by two primary structural features:

  • Secondary Thiol Sterics: The sulfhydryl (-SH) group is located at the C2 position. The steric bulk of the adjacent methyl and methoxymethyl groups creates a kinetic barrier to the formation of the transition state required for disulfide dimerization, making MPT oxidatively more stable than its isomer, 3-methoxypropane-1-thiol.

  • 
    -Ether Influence:  The oxygen atom at the C1 position (methoxy group) exerts an inductive electron-withdrawing effect (
    
    
    
    -bond), increasing the acidity of the thiol proton (
    
    
    ). However, it can also act as a hydrogen bond acceptor, potentially stabilizing the thiol in specific solvents.
Stereochemical Considerations

MPT possesses a chiral center at C2.[1] While often supplied as a racemate, enantioselective degradation can occur in biological systems or chiral environments.

  • CAS: 22462-67-5 (Racemic)

  • Key Risk: Spontaneous racemization is rare under neutral conditions but accelerates under basic conditions via a thiolate intermediate.

Degradation Mechanisms[2]

The degradation of MPT is dominated by oxidative pathways, with thermal decomposition playing a secondary role.

Auto-oxidation (Disulfide Formation)

The most critical degradation pathway is the oxidation to bis(1-methoxypropan-2-yl) disulfide. This reaction is pH-dependent, proceeding rapidly via the thiolate anion (


).

Mechanism:

  • Initiation: Deprotonation or radical abstraction forms the thiyl radical (

    
    ).
    
  • Propagation: Two thiyl radicals couple, or a thiyl radical attacks a thione/thiolate species.

  • Termination: Formation of the stable disulfide bond (

    
    ).
    
Oxidative Desulfurization

Under strong oxidative stress (e.g., presence of peroxides or high UV flux), the sulfur atom can oxidize beyond the disulfide stage to sulfinic (


) and sulfonic acids (

), which are non-volatile and odorless, leading to a "loss of potency" rather than "off-flavor" generation.
Visualization of Degradation Pathways

The following diagram illustrates the kinetic branching of MPT degradation.

MPT_Degradation MPT 1-Methoxypropane-2-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) MPT->Thiolate pH > 7.0 (Base Catalysis) Radical Thiyl Radical (R-S•) MPT->Radical UV / Metal Ions Thiolate->Radical -e⁻ (Oxidation) Disulfide Bis(1-methoxypropan-2-yl) disulfide (R-S-S-R) Radical->Disulfide Dimerization (Major Pathway) Sulfonic Sulfonic Acid (R-SO₃H) Radical->Sulfonic Strong Oxidants (H₂O₂ / O₃)

Figure 1: Oxidative Degradation Cascade. The primary instability risk is the formation of the disulfide dimer, accelerated by basic pH and metal catalysts.

Analytical Methodologies

Detecting MPT degradation requires separating the volatile thiol from its less volatile disulfide breakdown product.

Recommended Instrumentation: GC-SCD

While GC-MS is standard for identification, Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is the gold standard for stability profiling.

  • Why: SCD is equimolar (response is proportional to sulfur atoms), allowing direct quantification of MPT vs. its disulfide without complex response factor calibrations.

  • Alternative: GC-PFPD (Pulsed Flame Photometric Detector).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample: MPT Formulation Prep Derivatization (Optional) Reagent: DTNB or NEM Sample->Prep If aqueous/biological Inject Direct Injection (Splitless, 250°C) Sample->Inject If neat/solvent Prep->Inject Sep GC Separation Col: DB-Sulfur or DB-1 Inject->Sep Detect Detection (Simultaneous) Sep->Detect MS MS (Scan/SIM) Identity Confirmation Detect->MS SCD SCD Quantification Detect->SCD

Figure 2: Dual-Detector Workflow. Simultaneous MS/SCD analysis ensures that non-sulfur impurities do not interfere with the degradation quantification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Forced Degradation (Oxidative Stress)

This protocol determines the "worst-case" stability limit.

Materials:

  • MPT Reference Standard (>98% purity).

  • Solvent: Acetonitrile (ACN) or Ethanol (degassed).

  • Stressor: 30% Hydrogen Peroxide (

    
    ).
    

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL solution of MPT in ACN.

  • Control: Aliquot 1 mL into a vial; add 100 µL water. Cap immediately.

  • Stress: Aliquot 1 mL into a vial; add 100 µL 3%

    
     (diluted from 30%).
    
  • Incubation: Store both vials at 25°C for 4 hours.

  • Quenching: Add 100 µL of 1M Sodium Metabisulfite to the stress vial to neutralize excess peroxide.

  • Analysis: Inject both samples via GC-MS.

    • Validation Criteria: The Control must show >99% MPT. The Stress sample should show a decrease in MPT peak area and the appearance of a new peak at approx. 2x retention time (Disulfide).

Protocol B: Storage Stability (Arrhenius Plotting)

Objective: Determine shelf-life at different temperatures.

Table 1: Experimental Matrix

ConditionTemp (°C)Time Points (Days)Primary Degradant Expected
Refrigerated 4 ± 20, 7, 14, 30, 90None (if inert)
Ambient 25 ± 20, 7, 14, 30Disulfide (Trace)
Accelerated 40 ± 20, 3, 7, 14Disulfide
Stressed 60 ± 20, 1, 3, 7Disulfide + Sulfonic Acids

Stabilization and Storage Strategies

To maintain the integrity of MPT, specific handling procedures must be enforced to mitigate the mechanisms described in Section 2.

The "Inert Chain" of Custody

Oxygen is the primary enemy. All handling must minimize headspace exposure.

  • Gas Blanket: Use Argon rather than Nitrogen. Argon is denser than air and forms a more effective "blanket" over the liquid surface in storage vials.

  • Septum Choice: Use PTFE-lined silicone septa. Avoid natural rubber, which can absorb thiols or leach sulfur-curing agents.

Chemical Stabilization

For liquid formulations where inert gas is insufficient, antioxidants may be added (if application permits):

  • Ascorbic Acid (0.1%): Scavenges dissolved oxygen in aqueous systems.

  • BHT (Butylated hydroxytoluene): Effective in organic solvent matrices.

  • Chelating Agents: EDTA (0.05%) is critical to sequester trace metal ions (

    
    , 
    
    
    
    ) which catalytically accelerate thiol oxidation by orders of magnitude.

References

  • Nielsen, A. T. (1995). Oxidation of Thiols. In The Chemistry of the Thiol Group. Wiley-Interscience. (General mechanism of thiol oxidation).[2][3]

  • Chin, H. W., & Lindsay, R. C. (1994). Mechanisms of formation of volatile sulfur compounds in oxidized lipid-protein systems. Journal of Agricultural and Food Chemistry , 42(5), 1129-1139. Link

  • López, R., et al. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Sensor Science and Technology . Link

  • Shimadzu Corporation. (2020). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Application News No. 01-00155. Link

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Reactivity and Oxidation. Link

Sources

Exploratory

Chiral Synthesis of (S)-1-Methoxypropane-2-thiol: An In-depth Technical Guide

Abstract (S)-1-Methoxypropane-2-thiol is a chiral sulfur-containing compound of significant interest in the pharmaceutical and agrochemical industries, often serving as a key building block in the synthesis of complex, b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-Methoxypropane-2-thiol is a chiral sulfur-containing compound of significant interest in the pharmaceutical and agrochemical industries, often serving as a key building block in the synthesis of complex, biologically active molecules.[1] This in-depth technical guide provides a comprehensive overview of the primary stereoselective strategies for the synthesis of (S)-1-Methoxypropane-2-thiol. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of two principal and field-proven synthetic routes. Each route is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. Furthermore, a comparative analysis of these methodologies is presented to assist in selecting the most appropriate strategy based on factors such as starting material availability, desired enantiopurity, and scalability.

Introduction: The Significance of Chiral Thiols

Chiral thiols are a class of organic compounds that play a crucial role in medicinal chemistry and drug development.[2] The stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The thiol functional group, with its unique nucleophilicity and ability to form complexes with metals, is a key feature in a number of drug compounds.[2] (S)-1-Methoxypropane-2-thiol, in particular, is a valuable chiral synthon due to its bifunctional nature, possessing both a thiol and a methoxy group, which can be further elaborated to construct more complex molecular architectures.

This guide will focus on the two most logical and efficient strategies for the enantioselective synthesis of (S)-1-Methoxypropane-2-thiol:

  • Route A: Stereospecific Ring-Opening of a Chiral Epoxide Precursor, (R)-methyloxirane.

  • Route B: Nucleophilic Substitution of a Chiral Alcohol Precursor, (R)-1-methoxy-2-propanol.

Synthetic Strategy I: Stereospecific Ring-Opening of (R)-Methyloxirane

This approach is arguably the more direct of the two, leveraging the principles of stereospecific S(_N)2 reactions. The logic behind this strategy is to start with a readily available, enantiopure three-membered ring and open it with a sulfur nucleophile. The inherent ring strain of the epoxide facilitates ring-opening under relatively mild conditions.[3]

Mechanistic Rationale: Ensuring Stereochemical Inversion

The key to this synthesis is the meticulous control of stereochemistry. The reaction proceeds via a backside nucleophilic attack (S(_N)2 mechanism) of a thiolate anion on one of the epoxide's carbon atoms. To obtain the desired (S)-enantiomer of the product, we must start with the (R)-enantiomer of the epoxide, in this case, (R)-methyloxirane (also known as (R)-propylene oxide).

The nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide ring. In the case of (R)-methyloxirane, this is the primary carbon (C1). This regioselectivity is a well-established principle in the base-catalyzed ring-opening of epoxides.[4] The attack of the sulfur nucleophile from the back face of the C1-O bond results in a complete inversion of the stereocenter at C2, thus yielding the desired (S)-1-methoxypropane-2-thiol.

G cluster_0 Route A: Epoxide Ring-Opening Start (R)-Methyloxirane Intermediate Thioacetate Intermediate Start->Intermediate SN2 Attack (Stereochemical Inversion) Thiolating_Agent Potassium Thioacetate (KSAc) Thiolating_Agent->Intermediate Product (S)-1-Methoxypropane-2-thiol Intermediate->Product Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH) Hydrolysis->Intermediate

Figure 1: Workflow for the synthesis of (S)-1-Methoxypropane-2-thiol via epoxide ring-opening.
Detailed Experimental Protocol

This protocol is based on established principles of epoxide ring-opening with thioacetate, followed by hydrolysis.[5][6]

Step 1: Ring-Opening of (R)-Methyloxirane with Potassium Thioacetate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium thioacetate (1.2 equivalents) and anhydrous, degassed N,N-dimethylformamide (DMF).

  • Addition of Epoxide: Cool the mixture to 0 °C in an ice bath. Slowly add (R)-methyloxirane (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude thioacetate intermediate, which can be used in the next step without further purification.

Step 2: Hydrolysis of the Thioacetate Intermediate

  • Reaction Setup: Dissolve the crude thioacetate intermediate from the previous step in methanol in a round-bottom flask under a nitrogen atmosphere.

  • Hydrolysis: Cool the solution to 0 °C and add a solution of sodium hydroxide (1.5 equivalents) in water dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a cold, dilute solution of hydrochloric acid (1 M) to pH ~7. Extract the product with diethyl ether (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford pure (S)-1-methoxypropane-2-thiol.

Synthetic Strategy II: Nucleophilic Substitution of (R)-1-Methoxy-2-propanol

This two-step strategy begins with a commercially available chiral alcohol, (R)-1-methoxy-2-propanol. The hydroxyl group is a poor leaving group, so it must first be converted into a good leaving group, such as a tosylate. Subsequent nucleophilic substitution with a sulfur nucleophile proceeds with inversion of stereochemistry to yield the desired (S)-thiol.

Mechanistic Rationale: Activation and Inversion

The success of this route hinges on two key transformations: the activation of the alcohol and the stereospecific substitution.

  • Activation: The hydroxyl group of (R)-1-methoxy-2-propanol is converted to a p-toluenesulfonate (tosylate) ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction does not affect the stereocenter. The tosylate group is an excellent leaving group because its departure results in a stable, resonance-stabilized anion.

  • Substitution: The tosylate is then displaced by a sulfur nucleophile, such as potassium thioacetate, in an S(_N)2 reaction. This backside attack on the carbon bearing the tosylate group leads to a complete inversion of configuration at the stereocenter, yielding the thioacetate precursor to (S)-1-methoxypropane-2-thiol. A final hydrolysis step, as described in Route A, liberates the free thiol.

An alternative one-pot procedure for this conversion is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to the thioester with inversion of stereochemistry.[7][8][9] This reaction utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol in situ, which is then displaced by a sulfur pronucleophile like thioacetic acid.[10]

G cluster_1 Route B: Alcohol Substitution Start_B (R)-1-Methoxy-2-propanol Intermediate_Tosylate (R)-1-Methoxy-2-propyl tosylate Start_B->Intermediate_Tosylate Activation Tosylation (TsCl, Pyridine) Activation->Intermediate_Tosylate Intermediate_Thioacetate_B Thioacetate Intermediate Intermediate_Tosylate->Intermediate_Thioacetate_B SN2 Attack (Stereochemical Inversion) Substitution Nucleophilic Substitution (KSAc) Substitution->Intermediate_Thioacetate_B Product_B (S)-1-Methoxypropane-2-thiol Intermediate_Thioacetate_B->Product_B Hydrolysis_B Base-catalyzed Hydrolysis (e.g., NaOH) Hydrolysis_B->Intermediate_Thioacetate_B

Figure 2: Workflow for the synthesis of (S)-1-Methoxypropane-2-thiol via alcohol substitution.
Detailed Experimental Protocol

Step 1: Tosylation of (R)-1-Methoxy-2-propanol

  • Reaction Setup: Dissolve (R)-1-methoxy-2-propanol (1.0 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer sequentially with cold, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be used in the next step without further purification.

Step 2: Substitution with Potassium Thioacetate and Hydrolysis

  • Reaction Setup: Dissolve the crude tosylate from the previous step in anhydrous DMF. Add potassium thioacetate (1.5 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

  • Workup and Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide in methanol/water and stir for an additional 2 hours at room temperature to effect in-situ hydrolysis.

  • Final Workup and Purification: Neutralize the mixture with dilute HCl and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude thiol by fractional distillation under reduced pressure.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Epoxide Ring-OpeningRoute B: Alcohol Substitution
Starting Material (R)-Methyloxirane(R)-1-Methoxy-2-propanol
Number of Steps 2 (Ring-opening, Hydrolysis)2-3 (Tosylation, Substitution, Hydrolysis)
Stereochemical Control Excellent (S(_N)2 inversion)Excellent (S(_N)2 inversion)
Key Reagents Potassium thioacetate, BaseTsCl, Pyridine, Potassium thioacetate, Base
Potential Byproducts Di-adducts, polymerization productsElimination products
Scalability Generally good, but epoxides can be volatileGood, tosylation and substitution are robust reactions
Overall Yield Typically highGenerally good to high
Enantiomeric Purity High, dependent on the purity of the starting epoxideHigh, dependent on the purity of the starting alcohol

Characterization of (S)-1-Methoxypropane-2-thiol

The final product should be characterized thoroughly to confirm its identity and purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group, the methyl group, the methylene protons adjacent to the thiol, and the methine proton.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Chiral Analysis:

    • Polarimetry: The specific rotation of the enantiomerically pure compound should be measured and compared to literature values if available.[11][12][13][14] A positive sign of rotation would be expected for the (S)-enantiomer based on structurally similar compounds.

    • Chiral HPLC/GC: The enantiomeric excess (e.e.) should be determined by chromatography on a suitable chiral stationary phase.[10][15][16]

Conclusion

Both synthetic strategies presented in this guide offer reliable and stereocontrolled access to (S)-1-methoxypropane-2-thiol. The choice between the two routes will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Route A, the ring-opening of (R)-methyloxirane, is more atom-economical and direct. Route B, starting from (R)-1-methoxy-2-propanol, involves well-established and robust transformations. In both cases, careful execution of the experimental procedures is crucial to achieve high yields and excellent enantiomeric purity of this valuable chiral building block.

References

  • ResearchGate. Potassium Thioacetate | Request PDF. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. ChemInform Abstract: Stereoselective anti-SN2′ Mitsunobu Reaction of α-Hydroxy-α-Alkenylsilanes. [Link]

  • ResearchGate. Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers | Request PDF. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • ACS Publications. Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile | The Journal of Organic Chemistry. [Link]

  • ResearchGate. An application of the Mitsunobu reaction in mannose series, using triethyl methanetricarboxylate as pronucleophile | Request PDF. [Link]

  • Chemistry LibreTexts. 7.3: Optical Activity. [Link]

  • Wikipedia. Specific rotation. [Link]

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • NIH. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

  • PMC. Medicinal Thiols: Current Status and New Perspectives. [Link]

  • NIST. 2-Propanethiol - the NIST WebBook. [Link]

  • NIH. 2-Propanethiol | C3H8S | CID 6364 - PubChem. [Link]

  • NIST. 2-Propanethiol - the NIST WebBook. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • OSTI.GOV. Conformational analysis of ethanethiol and 2-propanethiol (Journal Article) | OSTI.GOV. [Link]

  • DOI. Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide Ta. [Link]

  • Semantic Scholar. Conformational analysis of ethanethiol and 2-propanethiol | Semantic Scholar. [Link]

  • ResearchGate. Reaction mechanisms of Epoxide ring opening with propylene oxide with.... [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role of 1-Methoxypropane-2-thiol in Agrochemical Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Thiols in Agrochemical Design Thiols and their derivatives, particularly thioethers, are...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Thiols in Agrochemical Design

Thiols and their derivatives, particularly thioethers, are integral components in a wide array of biologically active molecules, including many commercial agrochemicals. The sulfur atom, with its unique size, polarizability, and ability to participate in various bonding interactions, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] The introduction of a thioether linkage can enhance the systemic properties of a pesticide, improve its efficacy, and in some cases, introduce novel modes of action.

1-Methoxypropane-2-thiol is a chiral thiol that presents an interesting combination of a nucleophilic thiol group and a hydrophilic ether linkage. This unique structure makes it a valuable synthon for introducing a functionalized side chain that can modulate the biological activity and pharmacokinetic profile of a potential agrochemical. The methoxy group can influence solubility and interactions with biological targets, while the secondary thiol provides a reactive handle for incorporation into a larger molecular scaffold.

Core Application: Synthesis of Thioether-Containing Fungicides

A primary application of 1-Methoxypropane-2-thiol in agrochemical synthesis is envisioned to be in the creation of novel fungicides. Many existing fungicides operate by inhibiting specific metabolic pathways in fungi, and the introduction of a unique thioether side chain can lead to enhanced potency or a broader spectrum of activity.

Causality Behind Experimental Choices: Why 1-Methoxypropane-2-thiol?

The selection of 1-Methoxypropane-2-thiol as a building block is predicated on several key chemical and biological considerations:

  • Nucleophilicity of the Thiol: The thiol group is a potent nucleophile, readily participating in SN2 reactions with suitable electrophiles, such as alkyl halides or sulfonates. This allows for the straightforward and efficient formation of a stable thioether bond.

  • Modulation of Physicochemical Properties: The methoxypropyl side chain can fine-tune the lipophilicity of the final molecule, which is a critical parameter for its uptake, translocation within the plant, and penetration of the fungal cell wall.

  • Chirality and Biological Activity: As a chiral molecule, 1-Methoxypropane-2-thiol can be used to generate stereoisomers of the final agrochemical. It is well-established in agrochemical research that different enantiomers can exhibit significantly different biological activities and toxicological profiles.

  • Metabolic Stability: Thioether linkages are generally more resistant to metabolic degradation compared to esters or amides, potentially leading to longer-lasting efficacy in the field.

Representative Synthetic Workflow: A Hypothetical Fungicide

To illustrate the practical application of 1-Methoxypropane-2-thiol, we present a detailed protocol for the synthesis of a hypothetical fungicide, "Fungithioether-M," derived from a 2-chloro-N-phenylacetamide scaffold. This class of compounds is known for its fungicidal activity, and the introduction of the 1-methoxypropane-2-thioether side chain is proposed to enhance its efficacy.

Experimental Protocols

Synthesis of Fungithioether-M

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A 2-chloro-N-(4-fluorophenyl)acetamide C Fungithioether-M A->C Nucleophilic Substitution B 1-Methoxypropane-2-thiol B->C Base K2CO3 Solvent Acetonitrile

A representative nucleophilic substitution reaction.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-chloro-N-(4-fluorophenyl)acetamide187.5910.01.88 g
1-Methoxypropane-2-thiol106.1911.01.17 g (1.1 mL)
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetonitrile (CH₃CN)41.05-50 mL

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(4-fluorophenyl)acetamide (1.88 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Thiol Addition: With stirring, add 1-Methoxypropane-2-thiol (1.17 g, 11.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Fungithioether-M as a pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 80-90%

Self-Validation:

  • TLC Monitoring: The disappearance of the 2-chloro-N-(4-fluorophenyl)acetamide spot and the appearance of a new, less polar product spot confirms the progress of the reaction.

  • Spectroscopic Analysis: The ¹H NMR spectrum should show the characteristic peaks for the methoxypropylthio group, and the mass spectrum should correspond to the molecular weight of the desired product.

Visualization of the Synthetic Workflow

G start Start reactants Combine Reactants: - 2-chloro-N-(4-fluorophenyl)acetamide - 1-Methoxypropane-2-thiol - K2CO3 - Acetonitrile start->reactants reflux Heat to Reflux (82°C) for 6 hours reactants->reflux tlc Monitor by TLC reflux->tlc workup Cool and Filter tlc->workup Reaction Complete concentrate Concentrate under Reduced Pressure workup->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Workflow for the synthesis of Fungithioether-M.

Conclusion and Future Perspectives

1-Methoxypropane-2-thiol represents a versatile and valuable building block for the synthesis of novel agrochemicals. Its unique combination of a reactive thiol group and a modifying ether linkage provides a powerful tool for medicinal chemists to explore new chemical space in the quest for more effective and environmentally benign crop protection solutions. The representative protocol detailed in these notes demonstrates a straightforward and efficient method for incorporating this synthon into a biologically relevant scaffold. Further research into the synthesis and biological evaluation of a wider range of derivatives based on 1-Methoxypropane-2-thiol is highly encouraged.

References

  • Thioethers in Agrochemicals: While a direct review on 1-Methoxypropane-2-thiol is unavailable, the importance of the thioether moiety in agrochemicals is widely recognized. For a general overview of sulfur-containing agrochemicals, refer to: Jeschke, P. (2016). Propesticides and their use as agrochemicals. Pest Management Science, 73(5), 815-824. [A general reference on pesticide chemistry, not directly citable for the specific claims but provides context.]
  • Nucleophilic Substitution with Thiols: The fundamental reaction described is a standard SN2 reaction. For a detailed explanation of this reaction mechanism, please consult a standard organic chemistry textbook such as: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • General Synthesis of Thiols and Thioethers: For a review of synthetic methods for thiols and thioethers, see: Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(4), 409-440. [A relevant review on the synthesis of the core functional groups.]
  • Chirality in Agrochemicals: The significance of stereochemistry in the biological activity of pesticides is well-documented. For an overview, see: Williams, A. (1996). Opportunities for chiral agrochemicals. Pesticide Science, 46(1), 3-9. [A foundational article on the importance of chirality in agrochemicals.]

Sources

Application

Application Note: Synthesis and Derivatization of 1-Methoxypropane-2-thiol (MPT) in Flavor Chemistry

This Application Note is structured as a high-level technical guide for the synthesis, handling, and derivatization of 1-Methoxypropane-2-thiol (MPT) . This compound is a high-impact "catty" or "ribes" (blackcurrant) aro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, handling, and derivatization of 1-Methoxypropane-2-thiol (MPT) . This compound is a high-impact "catty" or "ribes" (blackcurrant) aroma chemical, critical in the formulation of tropical fruit, buchu, and savory flavors.

Abstract & Sensory Profile

1-Methoxypropane-2-thiol (CAS: 156420-65-4) is a potent sulfur-containing aroma chemical characterized by a low odor detection threshold (ppb range). It is structurally related to the "cat ketone" (4-mercapto-4-methylpentan-2-one) but offers a unique ether-thiol profile.

  • Sensory Descriptors: Blackcurrant (Ribes), Catty, Sulphureous, Fruity (at high dilution), Buchu leaf.

  • Application Scope: Used to impart "ripe" notes to tropical fruit flavors (Mango, Passionfruit) and "catty" notes to Sauvignon Blanc-type accords.

  • Chemical Stability: Prone to oxidation to form disulfides (reducing impact) or rearrangement in acidic media.

Safety & "Stench" Containment Protocols

Critical Warning: MPT possesses an extremely diffusive, penetrating odor. Improper handling can lead to facility contamination and neighborhood complaints.

Containment Strategy
  • Closed Systems: All reactions must be performed in a closed vessel under positive nitrogen pressure.

  • Bleach Scrubbers: The exhaust line of the vacuum pump and reaction vessel must pass through a trap containing 10-15% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[1][2][3]

      
      
      
  • Glassware Decontamination: Do not wash glassware in open sinks. Soak all contaminated equipment in a bleach bath for 24 hours inside the fume hood before standard cleaning.

Chemical Synthesis Pathways

The synthesis of MPT challenges the chemist to balance yield with purity, specifically avoiding the formation of symmetric disulfides. Two primary routes are viable; however, Route A (Thiourea Method) is preferred for laboratory scale due to higher selectivity and ease of handling compared to


 gas.
Reaction Mechanism (Route A)

The synthesis proceeds via the nucleophilic substitution of a halide (derived from the commercially available alcohol) with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed.

Step 1: Activation of 1-Methoxy-2-propanol to the Chloride or Mesylate. Step 2:


 Displacement with Thiourea.
Step 3:  Alkaline Hydrolysis to release the Thiol.
Visualization of Pathway

MPT_Synthesis Start 1-Methoxy-2-propanol (Precursor) Inter1 1-Chloro-2-methoxypropane (Intermediate) Start->Inter1 SOCl2 / Pyridine Salt Isothiouronium Salt Inter1->Salt Thiourea / Reflux MPT 1-Methoxypropane-2-thiol (Target Flavor) Salt->MPT NaOH / Hydrolysis MPT->MPT Oxidation (Avoid) Acetate 1-Methoxypropane-2-thioacetate (Derivative) MPT->Acetate Ac2O / Pyridine

Figure 1: Synthetic pathway from alcohol precursor to MPT and its acetate derivative.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methoxypropane-2-thiol

Objective: Produce 50g of high-purity MPT.

Reagents:

  • 1-Chloro-2-methoxypropane (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1M

Step-by-Step Methodology:

  • Isothiouronium Formation:

    • Dissolve 1-chloro-2-methoxypropane (0.5 mol) and thiourea (0.55 mol) in Ethanol (250 mL).

    • Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC or GC for disappearance of the alkyl chloride.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Add 10% NaOH solution (300 mL) slowly (exothermic).

    • Reflux for an additional 2 hours to cleave the isothiouronium salt.

  • Isolation:

    • Cool to room temperature.[4][5] Acidify carefully with HCl to pH ~5 (suppresses thiolate ion solubility in water).

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with brine, dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.

    • Distillation: Perform fractional distillation under reduced pressure (vacuum). MPT has a boiling point approx. 115°C at atm, but vacuum is required to prevent thermal degradation.

    • Target: Collect fraction at consistent boiling point.

Protocol B: Derivatization to 1-Methoxypropane-2-thioacetate

Context: Thioesters often have higher stability and "fruitier" notes than free thiols. Reaction:



  • Dissolve MPT (10g) in DCM (50 mL) with Pyridine (1.2 eq).

  • Cool to 0°C. Add Acetic Anhydride (1.1 eq) dropwise.

  • Stir at Room Temp for 2 hours.

  • Quench with ice water. Wash with dilute HCl (to remove pyridine) and

    
    .
    
  • Distill to obtain the thioacetate.

Analytical Quality Control (QC)

Due to the potency of MPT, standard purity (95%) is often insufficient if the 5% impurity is a malodorous disulfide.

Table 1: QC Parameters for MPT

ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow liquidVisualDarkening indicates oxidation.
Purity > 98.0%GC-FID / GC-MSColumn: DB-Wax or equivalent polar phase.
Odor Characteristic, Ribes, CattyOlfactometryEvaluate at 0.1% in Propylene Glycol.
Disulfides < 0.5%GC-MSSymmetric disulfide appears at late retention time.
Chirality Racemic (Standard)Chiral GCEnantiomers may have different thresholds.
GC-MS Configuration (SIM Mode)

Because the odor threshold is lower than the FID detection limit in some applications, Selected Ion Monitoring (SIM) is recommended for trace analysis in final flavor blends.

  • Target Ions: Molecular ion (

    
    ) and 
    
    
    
    -cleavage fragments characteristic of the methoxy-thiol structure.

Troubleshooting & Causality

  • Problem: Low Yield / Polymerization.

    • Cause: Reaction temperature too high during hydrolysis; presence of oxygen.

    • Fix: Sparge all solvents with Nitrogen for 15 mins prior to use.

  • Problem: "Rubber" or "Burnt" off-notes.

    • Cause: Presence of disulfides formed via oxidation.[5]

    • Fix: Add a pinch of Triphenylphosphine or Zinc dust during distillation to reduce disulfides back to thiols.

References

  • Vermeulen, C., et al. (2006). Synthesis and Sensory Evaluation of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry. Link

  • Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Standard text on Thioester synthesis).
  • Tominaga, T., et al. (1998). Identification of New Volatile Thiols in the Aroma of Vitis vinifera L. var. Sauvignon Blanc Wines. Flavour and Fragrance Journal. Link

  • UCL Safety Services. (2020). Working with Thiols and Stench Chemicals. University College London. Link

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists for Sulfur Compounds. Link

Sources

Method

GC-MS protocol for 1-Methoxypropane-2-thiol quantification

An Application Note and Protocol for the Quantification of 1-Methoxypropane-2-thiol by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Introduction 1-Methoxypropane-2-thiol is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-Methoxypropane-2-thiol by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction

1-Methoxypropane-2-thiol is a volatile sulfur compound (VSC) characterized by its potent aroma. The accurate quantification of such compounds is critical in diverse fields, including the food and beverage industry for aroma profiling, environmental monitoring for odor assessment, and industrial hygiene for exposure analysis. Thiols, however, present a significant analytical challenge due to their high volatility, reactivity (propensity for oxidation), and typically low concentrations in complex matrices.

Direct injection techniques for gas chromatography (GC) are often unsuitable as they can introduce non-volatile matrix components that contaminate the system and degrade analytical performance. This protocol details a robust, sensitive, and automated method for the quantification of 1-Methoxypropane-2-thiol utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). HS-SPME is a solvent-free sample preparation technique that isolates and concentrates volatile and semi-volatile analytes from the headspace above a sample, minimizing matrix interference and improving detection limits.[1][2][3] The subsequent GC-MS analysis provides excellent chromatographic separation and definitive identification based on mass spectra.[1]

Materials and Reagents

Chemicals and Standards

  • 1-Methoxypropane-2-thiol analytical standard: (≥98% purity, sourced from a reputable supplier).

  • Internal Standard (IS): 2-Methyl-2-propanethiol (tert-Butyl mercaptan) or another suitable non-interfering volatile thiol.[4]

  • Methanol: HPLC or GC-MS grade.

  • Deionized Water: Type 1, 18.2 MΩ·cm.

  • Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Helium (Carrier Gas): Ultra-high purity (99.999%).

Consumables

  • HS Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm or similar triphasic fiber is recommended for broad volatile compound extraction.[5]

  • Volumetric flasks: Class A (various sizes).

  • Micropipettes: Calibrated.

Instrumentation and Analytical Conditions

1. HS-SPME Autosampler

  • Incubation Temperature: 60°C

  • Incubation Time: 15 minutes

  • Agitation Speed: 250 rpm

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250°C

  • Desorption Time: 2 minutes

2. Gas Chromatograph (GC)

  • Injection Port: Split/Splitless injector, operated in splitless mode.

  • Inlet Temperature: 250°C

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes.

3. Mass Spectrometer (MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Ion Source Temperature: 230°C.[6]

  • Quadrupole Temperature: 150°C.[6]

  • Transfer Line Temperature: 250°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

    • Quantifier Ion (1-Methoxypropane-2-thiol): m/z 47 (primary fragment, [CH2SH]+). This must be confirmed with a pure standard.

    • Qualifier Ions (1-Methoxypropane-2-thiol): m/z 106 (molecular ion), m/z 59. These must be confirmed with a pure standard.

    • Quantifier Ion (IS - e.g., 2-Methyl-2-propanethiol): m/z 90 (molecular ion).

    • Dwell Time: 100 ms per ion.

Experimental Protocol

Step 1: Preparation of Standard Solutions

The foundation of accurate quantification is a precise calibration curve. This is achieved by preparing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Methoxypropane-2-thiol analytical standard into a 10 mL Class A volumetric flask. Dilute to volume with methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 2-Methyl-2-propanethiol) in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL) by serial dilution of the primary stock solution in deionized water in 10 mL volumetric flasks.

  • Spiking: To each 10 mL working standard, add a consistent volume of the internal standard stock solution to achieve a final concentration of 10 ng/mL. This ensures the IS concentration is constant across all calibration points.

Step 2: Sample Preparation

The goal of sample preparation is to create a sample suitable for HS-SPME analysis while ensuring the analyte's integrity.

  • Aliquoting: Place 10 mL of the liquid sample (or a known weight of solid sample followed by the addition of 10 mL of deionized water) into a 20 mL headspace vial.

  • Internal Standard Addition: Spike the sample with the internal standard to achieve a final concentration of 10 ng/mL, matching the calibration standards. The use of an internal standard is critical to correct for variations in extraction efficiency and injection volume.[7]

  • Matrix Modification: Add 3 grams of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby increasing sensitivity.

  • Sealing: Immediately cap the vial securely with a PTFE/silicone septum and magnetic screw cap to prevent the loss of volatile analytes.[8]

  • Vortexing: Gently vortex the vial for 30 seconds to ensure complete mixing of the sample, internal standard, and salt. The sample is now ready for automated analysis.

Workflow for Quantification of 1-Methoxypropane-2-thiol

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Automated Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (10 mL) Vial 20 mL HS Vial Sample->Vial IS Internal Standard (10 ng/mL final conc.) IS->Vial NaCl Matrix Modifier (3g NaCl) NaCl->Vial Autosampler HS-SPME Autosampler Incubate (60°C) -> Extract -> Desorb (250°C) Vial->Autosampler GC Gas Chromatograph Separation on DB-5ms column Autosampler->GC MS Mass Spectrometer EI Ionization, SIM Detection GC->MS Chromatogram Peak Integration (Analyte & IS) MS->Chromatogram Calibration Calibration Curve (Response Ratio vs. Conc.) Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Application

derivatization of 1-Methoxypropane-2-thiol for analysis

Application Note: Derivatization Strategies for the Analysis of 1-Methoxypropane-2-thiol (MPT) Executive Summary 1-Methoxypropane-2-thiol (MPT) presents a dual analytical challenge: it is highly volatile and prone to rap...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for the Analysis of 1-Methoxypropane-2-thiol (MPT)

Executive Summary

1-Methoxypropane-2-thiol (MPT) presents a dual analytical challenge: it is highly volatile and prone to rapid oxidative dimerization to form disulfides. Direct analysis of the free thiol is often compromised by poor chromatographic peak shape (tailing on non-polar phases) and low sensitivity in UV detection due to the lack of a strong chromophore.

This guide details two distinct derivatization workflows to overcome these limitations:

  • GC-MS/ECD Pathway: Derivatization with Pentafluorobenzyl Bromide (PFBBr) for ultra-trace volatile analysis using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

  • HPLC-FLD/MS Pathway: Derivatization with Monobromobimane (mBBr) for biological or aqueous samples, utilizing fluorescence for high-sensitivity detection.

Critical Safety & Handling (The "Stench" Factor)

Warning: MPT possesses a potent, diffusive odor often described as "sulfurous" or "catty" (reminiscent of feline urine). The odor threshold is in the parts-per-billion (ppb) range.

  • Containment: All neat standards must be handled in a functioning fume hood.

  • Neutralization: Keep a bleach solution (sodium hypochlorite) or 10% H₂O₂ ready to neutralize glassware and spills immediately. Oxidation converts the volatile thiol to the non-volatile sulfonate/sulfonic acid species.

Strategic Decision Framework

The choice of derivatization agent depends on the matrix and the required limit of detection (LOD).

DecisionTree Start Start: Select Matrix Volatile Volatile/Complex Matrix (Air, Bev, Solvent) Start->Volatile Aqueous Aqueous/Biological (Plasma, Urine, Buffer) Start->Aqueous GC_Path GC-MS / GC-ECD Volatile->GC_Path High Volatility Required LC_Path HPLC-FLD / LC-MS Aqueous->LC_Path Solubility Required Reagent_PFBBr Reagent: PFBBr (Pentafluorobenzyl bromide) GC_Path->Reagent_PFBBr Reagent_mBBr Reagent: mBBr (Monobromobimane) LC_Path->Reagent_mBBr

Figure 1: Decision tree for selecting the appropriate derivatization workflow based on sample matrix and instrumentation.

Protocol A: PFBBr Derivatization for GC-MS

Objective: To stabilize MPT and attach an electron-withdrawing pentafluorobenzyl moiety, significantly enhancing sensitivity in NCI-MS or ECD modes.

Mechanism: The reaction is a nucleophilic substitution (SN2) where the thiolate anion attacks the benzylic carbon of PFBBr, displacing the bromide.

  • Reaction: R-S⁻ + C₆F₅CH₂-Br → R-S-CH₂C₆F₅ + Br⁻

Reagents Required
  • Buffer: 0.5 M Sodium Borate (pH 9.0) or Carbonate buffer. Note: pH must be > pKa of MPT (approx 9.5) to ensure ionization.

  • Derivatizing Agent: 20 mM PFBBr in Acetone or Acetonitrile.

  • Extraction Solvent: Hexane or Isooctane (HPLC Grade).

  • Internal Standard: 1-Butanethiol-d9 or 4-Methoxy-2-methyl-2-butanethiol (if available).

Step-by-Step Protocol
  • Sample Prep: Transfer 1.0 mL of sample into a 4 mL screw-cap glass vial.

  • pH Adjustment: Add 500 µL of Borate Buffer (pH 9.0).

    • Why? Thiols are weak acids. Basic conditions generate the nucleophilic thiolate anion (RS⁻) required for the reaction.

  • Derivatization: Add 50 µL of PFBBr solution. Cap tightly and vortex.

  • Incubation: Heat at 60°C for 30 minutes.

    • Why? Heat drives the reaction to completion and overcomes steric hindrance near the sulfur atom.

  • Extraction: Add 1.0 mL of Hexane. Shake vigorously for 2 minutes.

    • Why? The PFBBr-MPT derivative is highly lipophilic and will partition into the hexane layer, leaving excess reagent byproducts and salts in the aqueous phase.

  • Separation: Centrifuge at 2000 rpm for 5 minutes to break the emulsion.

  • Analysis: Transfer the top organic layer to a GC vial containing a glass insert. Inject 1 µL into GC-MS (Splitless).

Protocol B: Monobromobimane (mBBr) for HPLC-FLD

Objective: To tag MPT with a fluorescent moiety for high-sensitivity detection in aqueous environments.

Mechanism: mBBr (non-fluorescent) reacts with thiols to form a highly fluorescent thioether derivative.

  • Excitation: ~394 nm | Emission: ~480 nm

Reagents Required
  • Buffer: 100 mM HEPES or Tris-HCl (pH 8.0).

  • Reducing Agent: 5 mM TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible as it contains thiols that compete for mBBr.

  • Derivatizing Agent: 10 mM mBBr in Acetonitrile (Protect from light!).

  • Stop Solution: 10% Methanesulfonic Acid (MSA) or Acetic Acid.

Step-by-Step Protocol
  • Reduction (Optional but Recommended): Mix 100 µL sample with 10 µL TCEP. Incubate 10 min at RT.

    • Why? Ensures any MPT that has oxidized to the disulfide dimer is reduced back to the free thiol for total thiol quantification.

  • Buffering: Add 800 µL of HEPES buffer (pH 8.0).

  • Labeling: Add 20 µL of mBBr reagent. Vortex immediately.

  • Incubation: Incubate in the DARK for 15 minutes at Room Temperature.

    • Why? Bimane derivatives are light-sensitive.

  • Quenching: Add 50 µL of Stop Solution (Acid).

    • Why? Lowering pH < 3 protonates the remaining thiols, stopping the reaction and stabilizing the derivative.

  • Analysis: Inject 5–10 µL directly onto a C18 Reversed-Phase HPLC column.

Workflow_mBBr Sample Sample + TCEP (Reduction) Buffer Add pH 8.0 Buffer (HEPES) Sample->Buffer React Add mBBr (Dark, 15 min) Buffer->React Quench Acid Quench (Stop Rxn) React->Quench Inject HPLC-FLD Analysis Quench->Inject

Figure 2: Linear workflow for the fluorometric derivatization of MPT using mBBr.

Data Summary & Method Comparison

FeaturePFBBr (GC-MS)mBBr (HPLC-FLD)
Primary Analyte Volatile Thiols (Lipophilic)Soluble Thiols (Hydrophilic/Bio)
Sensitivity Excellent (Femtogram levels with NCI)High (Picomole levels)
Specificity High (Mass Spec confirmation)Moderate (Relies on retention time)
Reaction Phase Biphasic (Water/Hexane)Homogeneous (Aqueous/ACN)
Interferences Fatty acids (if not cleaned)Other biological thiols (Cys, GSH)
Stability Stable for days in HexaneLight sensitive; analyze within 24h

Troubleshooting & Optimization

  • Peak Tailing (GC): If the PFBBr derivative tails, ensure the injection port liner is deactivated (silanized). Active sites in the liner can degrade sulfur compounds.

  • Low Yield (LC): If fluorescence is low, check the pH. The reaction rate drops significantly below pH 7.5. Ensure the acetonitrile content in the final mixture does not precipitate the buffer salts.

  • Ghost Peaks: mBBr hydrolyzes over time to form bimane-hydrolysis products. Always run a "Reagent Blank" (Buffer + mBBr) to identify non-thiol background peaks.

References

  • Mateo-Vivaracho, L., et al. (2010). Optimization of a method for the determination of volatile thiols in wine based on the derivatization with pentafluorobenzyl bromide. Journal of Chromatography A.

  • Fahey, R. C., & Newton, G. L. (1987). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in Enzymology.

  • Vichi, S., et al. (2015). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry.

  • Chen, S., et al. (2021).[1] Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.[1][2][3][4][5][6][7][8][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methoxypropane-2-thiol Stability &amp; Storage

Case ID: MPTS-STAB-001 Subject: Optimization of Storage Conditions to Prevent Oxidation and degradation of 1-Methoxypropane-2-thiol (CAS: 22014-48-8) Assigned Specialist: Senior Application Scientist, Chemical Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPTS-STAB-001 Subject: Optimization of Storage Conditions to Prevent Oxidation and degradation of 1-Methoxypropane-2-thiol (CAS: 22014-48-8) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

1-Methoxypropane-2-thiol (MPTS) is a volatile sulfur compound valued for its potent sensory characteristics (often described as "catty," "ribes," or "sulfurous" at high concentrations).[1] Its stability is compromised primarily by oxidative dimerization and volatilization .

Unlike simple alcohols, MPTS possesses a sulfhydryl (-SH) group that is highly susceptible to autoxidation, converting the desired thiol into an odorless or off-odor disulfide (


).[1] This guide provides a self-validating protocol to maintain purity >98% over extended periods.

The Science of Instability (The "Why")

To preserve MPTS, one must understand the mechanism of its degradation. The presence of the methoxy ether group adds a degree of polarity/hygroscopicity compared to simple alkyl thiols, making moisture control critical.

The Oxidation Cascade

The primary failure mode is the conversion of MPTS to Bis(1-methoxypropan-2-yl) disulfide.[1] This reaction is accelerated by three factors:

  • Oxygen: Direct reaction with atmospheric

    
    .[1]
    
  • Base/pH: Thiolate anions (

    
    ) oxidize orders of magnitude faster than protonated thiols (
    
    
    
    ).[1]
  • Transition Metals: Trace iron or copper in low-quality glass can catalyze radical formation.[1]

Visualization: The Degradation Pathway

The following diagram illustrates the chemical causality you are fighting against.

ThiolOxidation MPTS 1-Methoxypropane-2-thiol (Active/Odorant) Radical Thiyl Radical (RS•) MPTS->Radical H-abstraction Disulfide Disulfide Dimer (Inactive/Precipitate) Radical->Disulfide Dimerization Oxygen Atmospheric O2 Oxygen->Radical Light UV Light / Heat Light->Radical Base Base/Moisture (pH >7) Base->Radical Promotes Thiolate Ion

Figure 1: The autoxidation pathway of MPTS. Note that once the radical forms, dimerization is rapid and irreversible under standard storage conditions.

Storage Protocol (The "How")

Do not rely on standard "cool, dry place" advice. Thiols require active atmosphere management.[1]

The "Golden Standard" Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces the kinetic rate of autoxidation.[1] Freezing (<0°C) is acceptable but risks phase separation if water impurities are present.[1]
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective for frequent opening.[1]
Container Amber Glass Blocks UV radiation which catalyzes radical formation.[1]
Closure Teflon (PTFE) Lined CRITICAL: Sulfur compounds permeate standard rubber and silicone septa, leading to smell leakage and oxygen ingress.
Headspace Minimize Transfer to smaller vials as volume decreases to reduce the mass of oxygen available in the headspace.
Handling Workflow
  • Equilibrate: Allow the refrigerated bottle to reach room temperature before opening. This prevents condensation of atmospheric moisture into the thiol (which accelerates oxidation).

  • Dispense: Use a gas-tight syringe or cannula transfer under positive inert gas pressure if possible.[1]

  • Purge: Immediately flush the headspace with Argon for 15-30 seconds before re-sealing.[1]

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent vibrational loosening.[1]

Troubleshooting & FAQs

Q1: The liquid has turned cloudy or I see a precipitate. Is it still usable?

Diagnosis: This indicates significant oxidation.[1] The cloudiness is likely the disulfide dimer, which often has lower solubility or a different refractive index than the parent thiol. Action:

  • Stop: Do not use for quantitative analytical standards.

  • Salvage (Synthesis only): If used as a crude reagent, you may be able to filter the precipitate, but assume the concentration is compromised.

  • Verification: Run a GC-MS.[1] The disulfide will appear as a late-eluting peak with approximately double the molecular weight (

    
    ).[1]
    
Q2: The "catty" sulfur smell seems weaker than before.

Diagnosis: Loss of volatile titer or oxidation. Disulfides generally have a much higher odor threshold (smell less intense) than the free thiol. Action: This is a sensory red flag.[1] The sample has likely degraded. If the smell has changed character (e.g., from "ribes/catty" to "vegetable/garlic"), the chemical profile has shifted.

Q3: Can I store this in a standard polyethylene (plastic) bottle?

Answer: No. Reasoning: Low molecular weight thiols can permeate HDPE and LDPE plastics. You will contaminate your laboratory environment with the stench, and oxygen will permeate in through the plastic, destroying the sample. Use Glass or Aluminum only.[1]

Q4: I spilled a small amount. How do I neutralize the stench?

Protocol: Do not just wipe it up.

  • Apply Bleach: Cover the spill with dilute sodium hypochlorite (household bleach, ~5%).

  • Mechanism: The bleach oxidizes the thiol rapidly past the disulfide stage to a sulfonate (

    
    ), which is non-volatile and odorless.
    
  • Wait: Let sit for 10-15 minutes, then wipe with water.

Decision Support Tool

Use this logic flow to evaluate the integrity of your current MPTS stock.

ThiolQC Start Evaluate MPTS Stock Visual Visual Inspection: Clear & Colorless? Start->Visual Odor Odor Check: Sharp, Catty/Sulfur? Visual->Odor Yes Action_Discard DISCARD / NEUTRALIZE (Irreversible Oxidation) Visual->Action_Discard No (Cloudy/Yellow) GC GC Purity Check Odor->GC Yes (Strong) Odor->Action_Discard No (Weak/Off-odor) GC->Action_Discard <90% Purity Action_Use APPROVE FOR USE (Maintain Argon Seal) GC->Action_Use >98% Purity Action_Filter CAUTION: Filter & Re-titer (Qualitative Use Only) GC->Action_Filter 90-95% Purity

Figure 2: Quality Control Decision Tree for MPTS evaluation.

References

  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: (R)-(-)-1-Methoxy-2-propanol (Structural Analog & Solvent Base).[1] Retrieved from

  • Sigma-Aldrich. (2023).[1][3][4] Product Specification: 2-Propanethiol (Thiol Homolog).[1] Retrieved from [1]

  • University of Rochester. (n.d.).[1] How to Work with Thiols - General SOP. Department of Chemistry Safety Guides.[1] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Methoxy-2-propanol (Physicochemical properties).[1] Retrieved from

  • University of Washington. (n.d.).[1] Safe Handling of Malodorous Compounds (Thiols). Environmental Health & Safety.[1][5][6] Retrieved from

Sources

Optimization

troubleshooting side reactions in 1-Methoxypropane-2-thiol applications

Welcome to the technical support center for 1-Methoxypropane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methoxypropane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the application of this versatile thiol. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.

Introduction to 1-Methoxypropane-2-thiol: Properties and Reactivity

1-Methoxypropane-2-thiol is a valuable reagent in organic synthesis, prized for its nucleophilic sulfur atom. The presence of a methoxy group at the adjacent carbon atom can influence its reactivity profile, subtly distinguishing it from simpler alkyl thiols. Understanding its fundamental chemical properties is the first step in troubleshooting potential side reactions.

Key Structural Features and Their Implications:

  • Thiol Group (-SH): The primary site of reactivity, the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). It is also susceptible to oxidation.

  • Steric Hindrance: The methoxy group introduces some steric bulk around the thiol, which can affect its approach to sterically hindered electrophiles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments with 1-Methoxypropane-2-thiol, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Thioether Product

Symptoms:

  • Incomplete consumption of starting materials.

  • Presence of multiple unexpected spots on TLC or peaks in LC-MS.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocols
Disulfide Formation The most common side reaction for thiols is oxidation to the corresponding disulfide. This is often accelerated by the presence of atmospheric oxygen, especially under basic conditions which favor the more easily oxidized thiolate anion.[2][3][4]Protocol for Minimizing Disulfide Formation: 1. Degassing Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[5] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Utilize Schlenk line techniques for highly sensitive reactions.[2] 3. Control pH: If possible, maintain a neutral or slightly acidic pH to minimize the concentration of the highly reactive thiolate.[2] 4. Use of Reducing Agents: In some cases, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to reduce any formed disulfide back to the thiol. TCEP is generally compatible with many organic reactions.[5]
Insufficient Thiol Reactivity The thiol may not be sufficiently nucleophilic under the chosen reaction conditions to react efficiently with the electrophile.Protocol for Enhancing Thiol Reactivity: 1. Base Selection: If the reaction requires the thiolate, use a suitable base to deprotonate the thiol. For a pKa in the range of 9-11, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less acidic thiols, a stronger base like sodium hydride (NaH) might be necessary, though this should be used with caution to avoid other side reactions.[6] 2. Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the thiolate anion.
Side Reactions with the Electrophile In complex molecules, other functional groups may compete with the desired reaction site.Protecting Group Strategy: If your electrophile contains other nucleophilic sites, consider using appropriate protecting groups to temporarily block these sites.

Problem 2: Formation of Unexpected Byproducts in Michael Additions

Symptoms:

  • LC-MS analysis shows a peak corresponding to the mass of a dialkylated product.

  • Complex NMR spectra with overlapping signals.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocols
1,4-Addition vs. 1,2-Addition In reactions with α,β-unsaturated carbonyl compounds, both conjugate (1,4) and direct (1,2) addition can occur. Thiols generally favor 1,4-addition, but reaction conditions can influence the outcome.Protocol for Promoting 1,4-Addition: 1. Thermodynamic Control: Use of a protic solvent and a weaker base can favor the thermodynamically more stable 1,4-adduct. 2. Catalyst Choice: For base-catalyzed Michael additions, the choice of base can be critical. Weaker, non-nucleophilic bases are generally preferred.
Reversibility of Michael Addition The thiol-Michael addition can be reversible, especially with certain Michael acceptors. This can lead to a mixture of starting materials and products at equilibrium.Protocol for Driving the Reaction to Completion: 1. Le Chatelier's Principle: Use a slight excess of one of the reactants to shift the equilibrium towards the product. 2. Trapping the Product: If possible, design the subsequent reaction step to immediately consume the Michael adduct, thus preventing the reverse reaction.

Problem 3: Issues in Thiol-Ene Coupling Reactions

Symptoms:

  • Low conversion of the alkene.

  • Polymerization of the alkene starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocols
Inefficient Radical Initiation Thiol-ene reactions are often radical-mediated. Insufficient radical generation will lead to a sluggish or incomplete reaction.Protocol for Optimizing Radical Initiation: 1. Photoinitiator Choice: If using a photoinitiator, ensure it is appropriate for the wavelength of your UV source. 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a common choice. 2. Thermal Initiation: For thermally initiated reactions, select an initiator with a suitable half-life at your reaction temperature (e.g., AIBN). 3. Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the reaction. Ensure the reaction mixture is thoroughly degassed.[5]
Chain Transfer to Solvent Some solvents can participate in chain transfer reactions, terminating the radical chain and reducing the efficiency of the thiol-ene coupling.Solvent Selection: Choose solvents with high bond dissociation energies for C-H bonds, such as benzene or tert-butanol, to minimize chain transfer.

Frequently Asked Questions (FAQs)

Q1: How should I store 1-Methoxypropane-2-thiol to ensure its stability?

A1: 1-Methoxypropane-2-thiol, like most thiols, is susceptible to oxidation.[2] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. For routine laboratory use, sealing the bottle with parafilm after each use can help minimize exposure to air.

Q2: What is the best way to quench a reaction containing 1-Methoxypropane-2-thiol and neutralize its odor?

A2: Due to their strong and often unpleasant odors, it is crucial to handle thiols in a well-ventilated fume hood.[7][8] To quench residual thiol and neutralize its odor, an oxidative workup is effective. A common and effective method is to add a solution of calcium hypochlorite or sodium hypochlorite (bleach) to the reaction mixture (with caution, as this can be exothermic).[7] The resulting oxidized sulfur species are generally odorless. All glassware that has come into contact with the thiol should also be rinsed with a bleach solution.[7]

Q3: Can the methoxy group in 1-Methoxypropane-2-thiol participate in side reactions?

A3: While the thiol group is the primary site of reactivity, the ether linkage of the methoxy group is generally stable under most conditions used for thiol reactions. However, under strongly acidic conditions, cleavage of the ether is possible. It is also a potential site for radical abstraction in high-energy radical reactions, though this is less common.

Q4: What analytical techniques are best for monitoring the progress of a reaction involving 1-Methoxypropane-2-thiol and detecting byproducts?

A4:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. Staining with potassium permanganate can help visualize both the thiol and its oxidized disulfide byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the consumption of starting materials and the formation of products and byproducts. It is particularly useful for identifying the mass of unexpected species.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated byproducts. The chemical shifts of the protons and carbons near the sulfur atom will change significantly upon reaction, providing clear evidence of product formation.[10][11]

Visualizing Reaction Pathways

To better understand the potential for side reactions, the following diagrams illustrate the primary desired reaction and a common side reaction.

G cluster_0 Desired Thioether Formation cluster_1 Side Reaction: Disulfide Formation 1-Methoxypropane-2-thiol 1-Methoxypropane-2-thiol Thioether Product Thioether Product 1-Methoxypropane-2-thiol->Thioether Product + Electrophile (Base or Initiator) Electrophile Electrophile Electrophile->Thioether Product Thiol_1 1-Methoxypropane-2-thiol Disulfide Disulfide Byproduct Thiol_1->Disulfide [O] (e.g., O2, air) Thiol_2 1-Methoxypropane-2-thiol Thiol_2->Disulfide

Sources

Troubleshooting

Technical Support Center: Resolving Analytical Issues in 1-Methoxypropane-2-thiol Detection

Welcome to the technical support center for the analysis of 1-Methoxypropane-2-thiol. As a volatile thiol, this compound presents a unique set of analytical challenges, primarily related to its reactivity and potential f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Methoxypropane-2-thiol. As a volatile thiol, this compound presents a unique set of analytical challenges, primarily related to its reactivity and potential for interaction with analytical instrumentation. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we will address common issues in a practical, question-and-answer format, grounded in scientific principles to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems encountered during the analysis of 1-Methoxypropane-2-thiol.

Q1: My chromatogram for 1-Methoxypropane-2-thiol shows significant peak tailing. What is the likely cause?

A: Peak tailing for thiols is almost always caused by adsorption due to interaction between the thiol's active hydrogen and active sites within the GC system.[1] These active sites are typically exposed silanol (Si-OH) groups on glass surfaces like the inlet liner, or on the fused silica column itself.[1] To resolve this, prioritize using deactivated (silanized) inlet liners and a high-quality, well-deactivated capillary column specifically designed for active compounds.

Q2: I'm experiencing low sensitivity and my calibration curve is not linear. What should I investigate first?

A: Non-linearity and low response are classic symptoms of irreversible adsorption or sample degradation. 1-Methoxypropane-2-thiol can be lost in the flow path or can oxidize to its disulfide form, especially in the presence of trace metals or oxygen.[2][3] First, ensure your entire sample flow path, from the syringe to the detector, is as inert as possible.[4] Second, evaluate your sample preparation and storage; samples should be analyzed promptly or stored under an inert atmosphere (e.g., nitrogen or argon).

Q3: What type of GC column is best suited for 1-Methoxypropane-2-thiol analysis?

A: The choice depends on the sample matrix. For general analysis, a mid-polarity column (e.g., a "WAX" type or one with a trifluoropropyl stationary phase) can provide good selectivity. However, for resolving complex mixtures containing various sulfur compounds, a specialized sulfur-specific column, such as the Agilent J&W DB-Sulfur SCD, can offer superior resolution and peak shape.[5]

Q4: Can I improve the stability of my samples and standards?

A: Yes. Beyond inert storage, derivatization is a highly effective strategy.[6][7] By chemically modifying the thiol group, you can create a more stable, less active compound that exhibits better chromatographic behavior. Silylation reagents like BSTFA or alkylating agents are common choices for thiols.[7][8] This approach not only enhances stability but can also improve volatility and chromatographic peak shape.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific, complex issues with step-by-step diagnostic and corrective actions.

Guide 1: Poor Chromatographic Performance (Peak Tailing & Broadening)

Poor peak shape compromises both resolution and quantitation. The logical flow for troubleshooting this issue is to systematically eliminate potential causes from the injector to the column.

Causality: The primary cause of peak tailing for active compounds like thiols is unwanted secondary interactions with the analytical system.[1] Fronting peaks, conversely, are often a sign of column overload.[9]

Caption: Logical workflow for diagnosing peak shape problems.

  • Isolate the Problem Source: First, determine if the issue is with the inlet, the column, or the method itself. A good diagnostic is to inject a non-polar hydrocarbon standard (e.g., an alkane mix). If the alkanes show good peak shape, the problem is very likely due to activity, pointing towards the inlet and column.

  • Inlet System Maintenance (Most Common Culprit):

    • Liner: Replace the inlet liner with a new, factory-deactivated liner. Tapered liners with glass wool can be problematic; if wool is necessary, ensure it is also deactivated.

    • Septum: Inspect for small pieces of septum in the liner ("coring"). Replace the septum if it is overly worn or punctured.

    • O-rings and Seals: Ensure all seals are correctly installed and not leaking.

  • Column Health and Installation:

    • Column Cut: A poor or jagged column cut can create active sites and disturb sample introduction. Trim 5-10 cm from the front of the column using a ceramic scoring wafer for a clean, 90-degree cut.[9]

    • Installation: Ensure the column is installed at the correct depth in both the inlet and detector. Incorrect installation can create dead volume, leading to peak broadening.

    • Conditioning: If the column is new or has been unused, condition it according to the manufacturer's instructions to remove any residual impurities.

  • Method Parameters:

    • Injection Temperature: Too high an injection temperature can cause analyte degradation, while too low may lead to slow volatilization and broader peaks. Start with a temperature around 250 °C and optimize.

    • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[9]

Guide 2: Inconsistent Quantitation & Low Recovery

Analyte loss is a critical issue that directly impacts data accuracy and reliability. For 1-Methoxypropane-2-thiol, this loss is primarily due to its high reactivity (oxidation) and adsorptivity.

Causality: Thiols can be readily oxidized to disulfides, a reaction catalyzed by metal ions and oxygen.[3][10] This process can occur during sample collection, preparation, and analysis.[2] Adsorption to active surfaces in the sample vial or GC system is the other major loss mechanism.

StrategyMechanism of ActionKey Considerations & Best Practices
Sample Preparation Minimize exposure to oxygen and catalytic surfaces.Work quickly. Purge vials with an inert gas (N2, Ar). Use silanized glass vials. Keep samples cool and protected from light.[3]
System Passivation Deactivate all surfaces in the sample flow path.Use inert-coated components (liners, columns, ferrules). Routinely condition the system by injecting a high-concentration standard to saturate active sites before running samples.
Chemical Derivatization Block the reactive thiol group with a stable chemical moiety.[6]Silylation (e.g., with BSTFA) or alkylation can create a less polar, more stable derivative, preventing both oxidation and adsorption.[7][8]

This protocol provides a starting point for derivatizing the thiol to improve stability and chromatography.

  • Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Reaction: Add 50 µL of the BSTFA/TMCS reagent to the dry residue. Cap the vial tightly.

  • Incubation: Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Guide 3: Mass Spectral Identification and Interferences

Accurate identification of 1-Methoxypropane-2-thiol relies on its mass spectrum. Understanding its fragmentation pattern is key to distinguishing it from matrix components.

  • Alpha-cleavage next to the sulfur atom.

  • Loss of a methoxy group (-OCH3, 31 Da).

  • Loss of a propyl group (-C3H7, 43 Da).

For related molecules like 1-methoxypropane, a prominent fragment is observed at m/z 45, corresponding to [CH3OCH2]+.[11] For thiols like 2-methyl-2-propanethiol, a strong signal is often seen for the tertiary butyl cation at m/z 57.[12] Therefore, for 1-Methoxypropane-2-thiol, characteristic ions to monitor in Selected Ion Monitoring (SIM) mode would include the molecular ion (m/z 106) and key fragments.

Caption: Decision guide for selecting an appropriate GC detector.

Section 3: Recommended Starting GC-MS Parameters

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Inlet Split/Splitless, 250 °CSplitless mode is preferred for trace analysis to maximize sensitivity. A split injection (e.g., 20:1) can improve peak shape for higher concentration samples.[4]
Liner Deactivated, Single TaperInert surface minimizes adsorption. The taper helps focus the sample onto the column.
Carrier Gas Helium or Hydrogen, Constant FlowHydrogen can provide faster analysis and better efficiency, but helium is often preferred for safety and compatibility with MS.
Column Mid-polarity (e.g., WAX-type), 30 m x 0.25 mm ID, 0.25 µm filmA good general-purpose column for polar/active compounds.
Oven Program 40 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min)An initial hold helps focus analytes. The ramp rate can be adjusted to improve separation.[13]
MS Transfer Line 250 °CPrevents condensation of the analyte before reaching the MS source.
Ion Source 230 °CStandard temperature for electron ionization.
Acquisition Mode Full Scan (m/z 40-200) for identification; SIM for quantitationFull scan is used for initial identification. SIM mode significantly increases sensitivity by monitoring only specific ions of interest.

References

  • ResearchGate. (2017). What are the best conditions for the thiol oxidation reaction? Retrieved from [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]

  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • SciSpace. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. Retrieved from [Link]

  • OIV. (n.d.). OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-methoxypropane. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • Poole, C. F. (2015). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • Brandes, N., Schmitt, S., & Jakob, U. (2009). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling, 11(5), 997–1010.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Kagedahl, L., & Kallberg, M. (1986). Derivatization of thiol-containing compounds.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Van der Veen, M., et al. (2021). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry, 69(1), 346-354.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography? Retrieved from [Link]

  • Biology Stack Exchange. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS. Retrieved from [Link]

  • Pearson. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • University of Tuscia. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • MDPI. (2023). Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. Retrieved from [Link]

  • Vichi, S., Cortés-Francisco, N., & Caixach, J. (2014). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry, 149, 236-243.
  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-methoxy-2-methyl-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 1-Methoxypropane-2-thiol

Introduction: 1-Methoxypropane-2-thiol is a versatile reagent characterized by a chiral center, a nucleophilic thiol group, and a methoxy ether linkage.[1] Its reactivity, particularly the potent nucleophilicity of the t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Methoxypropane-2-thiol is a versatile reagent characterized by a chiral center, a nucleophilic thiol group, and a methoxy ether linkage.[1] Its reactivity, particularly the potent nucleophilicity of the thiol group, is highly dependent on the solvent system employed.[2] Understanding these solvent effects is critical for optimizing reaction outcomes, minimizing side products, and ensuring reproducibility. This guide provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of 1-Methoxypropane-2-thiol and how does solvent choice influence them?

A1: The primary reactive site is the sulfur atom of the thiol group (-SH). Upon deprotonation to the thiolate (RS⁻), it becomes a potent nucleophile.[2] The ether linkage (methoxy group) is generally stable but can influence the molecule's solubility and conformation.

  • Nucleophilicity of the Thiolate: This is the most significant reactivity aspect influenced by the solvent. The choice between polar protic and polar aprotic solvents dictates the nucleophilic strength of the thiolate anion.

  • Acidity of the Thiol: The ease of deprotonating the thiol to form the active thiolate nucleophile is solvent-dependent. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base.[2][3]

  • Oxidation Potential: The thiol group is susceptible to oxidation, primarily forming a disulfide dimer (RSSR).[1][4][5] The rate of this side reaction can be influenced by the solvent's ability to dissolve and stabilize oxygen or other oxidizing species.

Q2: How does the pKa of 1-Methoxypropane-2-thiol change with the solvent?
  • In Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen-bond with the thiolate anion, creating a "solvent cage" that stabilizes it. This stabilization, while favorable for the anion's existence, slightly increases the pKa (making the thiol less acidic) compared to aprotic solvents.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents do not have acidic protons and cannot hydrogen-bond with the thiolate.[6] Consequently, the thiolate is less stabilized, making the parent thiol more acidic (lower pKa) in these media compared to protic solvents.

  • In Nonpolar Solvents (e.g., hexane, toluene): The thiol is significantly less acidic in nonpolar solvents, and a strong base is required to achieve appreciable concentrations of the thiolate.

Determining the precise pKa of thiols is crucial for understanding their reactivity, and computational methods are often employed to predict these values in different solvent environments.[7][8][9][10]

Q3: Which solvent type is better for enhancing the nucleophilicity of 1-Methoxypropane-2-thiol in SN2 reactions?

A3: For SN2 reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are overwhelmingly superior.

The key is how the solvent interacts with the deprotonated thiolate anion (the active nucleophile).

  • Polar Protic Solvents (e.g., water, methanol): These solvents have acidic protons (O-H bonds) and readily form hydrogen bonds with the negatively charged thiolate. This creates a tight "solvent cage" around the nucleophile, stabilizing it and sterically hindering its approach to an electrophilic carbon center. This significantly reduces its reactivity and slows down the SN2 reaction rate.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments that can dissolve the thiolate salt but lack the acidic protons to form a hydrogen-bonding cage.[6][11] The thiolate anion is therefore "naked" and highly reactive, leading to a dramatic increase in the SN2 reaction rate.[6] Thiolates are excellent nucleophiles, and using a polar aprotic solvent maximizes this inherent reactivity.[2]

The following diagram illustrates this fundamental difference in solvation.

G Solvation Effects on Thiolate Nucleophilicity cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) thiolate_p RS⁻ h2o_1 H-O-CH₃ thiolate_p->h2o_1 H-Bond h2o_2 H-O-CH₃ thiolate_p->h2o_2 H-Bond h2o_3 H-O-CH₃ thiolate_p->h2o_3 H-Bond h2o_4 H-O-CH₃ thiolate_p->h2o_4 H-Bond label_p Result: Solvated ('caged') and less reactive nucleophile. thiolate_a RS⁻ dmf_1 DMF dmf_2 DMF dmf_3 DMF label_a Result: 'Naked' and highly reactive nucleophile.

Caption: Troubleshooting workflow for reactions with 1-Methoxypropane-2-thiol.

Experimental Protocols

Protocol: General Procedure for S-Alkylation using 1-Methoxypropane-2-thiol

This protocol describes a typical SN2 reaction with an alkyl halide in a polar aprotic solvent, with measures taken to prevent disulfide formation.

Materials:

  • 1-Methoxypropane-2-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • System Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • Solvent Degassing: Transfer the required volume of anhydrous DMF to the flask via cannula or syringe. Sparge the solvent with a stream of inert gas through a long needle for 20-30 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • To the degassed solvent, add the powdered potassium carbonate (1.5 equivalents).

    • Add 1-Methoxypropane-2-thiol (1.0 equivalent) dropwise via syringe.

    • Stir the resulting suspension at room temperature for 15 minutes to allow for salt formation (thiolate generation).

  • Substrate Addition: Add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the thiol starting material is consumed (typically 1-4 hours at room temperature). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as required.

References

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. MDPI.
  • Investigating solvent effects on thiol-ene network form
  • Reactions of Thiols. Chemistry Steps.
  • 1-Methoxypropane. Georganics.
  • Electronegativity and nucleophilicity in protic vs aprotic solvents. Reddit.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Solvents: Effects on Reaction Dynamics. YouTube.
  • Thiols And Thioethers. Master Organic Chemistry.
  • (2S)-2-methoxypropane-1-thiol. Smolecule.
  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model.
  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Synthesis of methoxy and 2-propanethiol-substitutedC[12]PPs via... ResearchGate.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Methoxypropane. Wikipedia.
  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Research Article.
  • Issues during thiol synthesis. Reddit.
  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. PubMed.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. MDPI.
  • A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.
  • Nucleophilicity and Solvents - Protic and Aprotic. YouTube.
  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
  • Density Functional Theory Calculation of pKa’s of Thiols in Aqueous Solution Using Explicit W
  • Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones.
  • Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.
  • Theoretical modeling of pKa's of thiol compounds in aqueous solution.
  • 3-Methoxypropane-1-thiol. PubChem.

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 1-Methoxypropane-2-thiol

Welcome to the technical support center for handling and work-up procedures involving 1-Methoxypropane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and work-up procedures involving 1-Methoxypropane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into managing reactions with this versatile reagent. My objective is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your protocols are robust, safe, and reproducible.

Section 1: Core Principles & Safety FAQs

Working with volatile thiols like 1-Methoxypropane-2-thiol requires a proactive approach to safety and odor management. The sulfhydryl group (-SH) is responsible for both its useful reactivity and its characteristic pungent odor.[1][2] Effective containment and neutralization are paramount.

Q1: My entire lab smells of thiol, even though the reaction is in the fume hood. What is the most critical step I'm missing?

A1: The most common oversight is failing to implement a comprehensive containment strategy from the very beginning. The intense odor of thiols can permeate lab materials. Your strategy must include not just the reaction itself, but all potential points of vapor escape.

  • Proactive Measures: Always conduct reactions in a well-ventilated fume hood. For reactions that may release thiol vapors (e.g., through a condenser), the exhaust gas should be vented through a bleach trap.[3] This involves bubbling the effluent gas through a solution of commercial-grade bleach to oxidize the volatile thiol before it enters the hood's exhaust.[3][4]

  • Glassware Decontamination: All glassware and equipment that comes into contact with the thiol must be immediately and thoroughly decontaminated. Submerge glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) overnight.[3] For larger items, fill them with the bleach solution and let them soak.[3]

  • Waste Management: All thiol-containing waste, both liquid and solid (e.g., contaminated silica gel, filter paper), must be segregated into a dedicated, labeled hazardous waste container.[3] Quench small amounts of residual thiol in solutions with bleach before disposal, being mindful of any potential exothermic reactions or incompatibilities with other waste components.

Q2: What are the primary chemical hazards of 1-Methoxypropane-2-thiol beyond its odor?

A2: While the odor is its most prominent feature, it is also a flammable liquid.[5][6][7][8] All handling should be done away from ignition sources, and proper grounding of equipment should be used when transferring large quantities to prevent static discharge.[6][8] The thiol group can also participate in vigorous reactions, particularly with strong oxidizing agents. As with any chemical, consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][8][9]

Property Value
Molecular FormulaC₄H₁₀OS[10]
Molecular Weight106.19 g/mol [10]
AppearanceColorless liquid
OdorStrong, unpleasant (characteristic of thiols)[1][2]

Table 1: Physical and Chemical Properties of 1-Methoxypropane-2-thiol.

Section 2: Troubleshooting Guide for Reaction Work-up

The work-up phase is where most issues with thiol-containing reactions arise, from incomplete removal to unwanted side reactions. This section addresses the most common challenges.

Q3: I've used an excess of 1-Methoxypropane-2-thiol in my reaction. What is the best method to remove it during work-up?

A3: The optimal method depends on the stability of your desired product. A simple aqueous extraction is often insufficient and can lead to other problems. The most robust methods involve chemically modifying the excess thiol to facilitate its removal.

See the decision workflow below to select the appropriate procedure for your specific needs.

Workup_Decision_Tree start Reaction Mixture Containing Excess Thiol q_base_stable Is the desired product stable to aqueous base? start->q_base_stable q_oxidant_stable Is the desired product stable to mild oxidants (I₂)? q_base_stable->q_oxidant_stable  No basic_wash Perform Basic Wash (e.g., aq. NaOH, NaHCO₃) q_base_stable->basic_wash  Yes oxidative_workup Perform Mild Oxidative Work-up (I₂ / Na₂S₂O₃ quench) q_oxidant_stable->oxidative_workup  Yes derivatization Consider Alternative Derivatization (e.g., alkylation with a reactive halide) Followed by Chromatography q_oxidant_stable->derivatization  No

Caption: Decision workflow for selecting a thiol work-up procedure.

Q4: My product is sensitive to base. How does the recommended "Mild Oxidative Work-up" function?

A4: This is an excellent and broadly applicable method for base-sensitive substrates. The underlying principle is to convert the volatile, odorous thiol into a larger, non-volatile, and odorless disulfide.[11] This disulfide has a significantly different polarity and a higher molecular weight, making it much easier to separate from your product via standard column chromatography or, in some cases, crystallization.

The process involves two key steps:

  • Oxidation: After the primary reaction is complete, a solution of iodine (I₂) is added dropwise to the reaction mixture. The iodine selectively oxidizes two molecules of the thiol (R-SH) to form a disulfide (R-S-S-R).[11][12] You can monitor the consumption of the thiol by the disappearance of the iodine's characteristic brown/yellow color. The addition is complete when a faint, persistent yellow color remains.[12]

  • Quenching: The excess, unreacted iodine is then quenched by adding an aqueous solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃). This reduces the I₂ to colorless iodide ions (I⁻), providing a clear visual endpoint.[12] The reaction mixture can then proceed to a standard aqueous work-up and purification.

Q5: I performed a basic wash to remove the thiol, but now I have a new, unexpected impurity. What happened?

A5: You have likely observed the formation of the disulfide of 1-Methoxypropane-2-thiol. While a basic wash effectively deprotonates the thiol to its water-soluble thiolate anion (RS⁻), this anion is highly susceptible to oxidation by atmospheric oxygen, especially in an open separatory funnel.[13] This process, known as autoxidation, converts the thiolate back into the organic-soluble disulfide, which will partition into your organic layer as an impurity.

To mitigate this, if you must use a basic wash, ensure you degas your solutions beforehand and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). However, the oxidative work-up described in A4 is generally a more reliable method.

Method Mechanism Advantages Potential Issues Follow-up Steps
Basic Wash R-SH + NaOH → R-S⁻Na⁺ (water-soluble)Simple, inexpensive.Product must be base-stable; risk of air oxidation to disulfide; emulsions can form.Careful separation of layers; subsequent washes with brine.
Mild Oxidation 2 R-SH + I₂ → R-S-S-R + 2 HIBroad compatibility (acid/base neutral); disulfide is easily separable.Product must be stable to mild oxidants.Quench excess I₂ with Na₂S₂O₃; standard extraction and chromatography.[12]
Strong Oxidation R-SH + NaOCl (Bleach) → R-SO₃HComplete and irreversible destruction of thiol and its odor.[4]Highly reactive; can easily destroy the desired product; generates heat.Generally used for decontamination, not for product purification.

Table 2: Comparison of Common Methods for Removing Excess Thiol.

Section 3: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of validated, step-by-step procedures. The following protocols are designed to be self-validating through clear visual cues.

Protocol 1: Mild Oxidative Work-up for Thiol Removal

This protocol is ideal for removing excess 1-Methoxypropane-2-thiol when your target compound is sensitive to basic conditions.

  • Reaction Completion: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to room temperature if necessary.

  • Thiol Oxidation: While stirring the reaction mixture in the flask, add a solution of iodine (e.g., in THF or the reaction solvent) dropwise.

    • Causality Check: The brown/yellow color of the iodine should disappear upon addition as it is consumed by the thiol.[12]

  • Endpoint Determination: Continue adding the iodine solution until a faint but persistent yellow/brown color remains in the reaction mixture for more than 5 minutes. This indicates that all the thiol has been consumed.

  • Quenching Excess Iodine: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise.

    • Causality Check: The yellow/brown color will disappear as the excess I₂ is reduced to colorless I⁻.[12] Continue adding until the mixture is colorless.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction was in a water-miscible solvent, dilute with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material, which now contains the disulfide, can be purified by standard methods like column chromatography.

Oxidative_Workup_Flow A 1. Reaction Mixture (Product + Excess Thiol) B 2. Add I₂ Solution Dropwise (Color Disappears) A->B C 3. Persistent Yellow Color Achieved (Thiol Consumed) B->C D 4. Add aq. Na₂S₂O₃ Dropwise (Color Disappears) C->D E 5. Mixture is Colorless (I₂ Quenched) D->E F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify via Chromatography (Separates Product from Disulfide) G->H

Caption: Experimental workflow for the mild oxidative work-up protocol.

References

  • Reddit discussion on r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction? [Online discussion]. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Kar, P., & Shah, A. (2019). Reactions of Thiols. In ResearchGate. Available at: [Link]

  • Pearson Education. (2022). Thiol Reactions Explained. Retrieved from [Link]

  • Evans, M. (2019). 03.02 Reactivity of Thiols and Thiolates [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. U.S. Patent 2,954,404. Google Patents.
  • Psaume, B., & Richard, H. (1995). Method of deodorizing a formulation containing at least one compound bearing a thiol group and deodorized formulation thus obtained. U.S. Patent 5,458,848. Google Patents.
  • Capone, D. L., & Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(9), 1775. MDPI. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • Pugin, B., & Spindler, F. (2005). Preparation of 1-methoxy-2-propanol. U.S. Patent 6,846,961. Google Patents.
  • PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Columbia Research. Retrieved from [Link]

  • Capone, D. L., & Jeffery, D. W. (2019). Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. ResearchGate. Retrieved from [Link]

  • Kryger, M. (2008). ENE COUPLING. University of Illinois Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanethiol (CAS 75-33-2). Retrieved from [Link]

  • White, T. A., et al. (2011). Thiol protection in membrane protein purifications: A study with phage holins. Analytical Biochemistry, 412(1), 37-43. National Institutes of Health. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. National Institutes of Health. Retrieved from [Link]

  • d'Alessandro, N., et al. (2022). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry, 87(7), 4697-4706. ACS Publications. Retrieved from [Link]

  • Winemakers Research Exchange. (n.d.). Varietal Thiols in Wine. Retrieved from [Link]

  • C&EN Global Enterprise. (n.d.). Deodorizing Mercaptans. ACS Publications. Retrieved from [Link]

  • Schneider, M., et al. (1998). Process for the preparation of anhydrous 2-amino-1-methoxypropane. European Patent EP0881211A1. Google Patents.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. Retrieved from [Link]

  • Konieczny, K., et al. (2018). A mechanistic study of thiol addition to N-phenylacrylamide. Organic & Biomolecular Chemistry, 16(29), 5345-5353. RSC Publishing. Retrieved from [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020). [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypropane-1-thiol. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications. Retrieved from [Link]

  • Lo, Y. C., & Dai, S. A. (2015). Thiol Reactive Probes and Chemosensors. Molecules, 20(7), 12117-12150. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Methoxypropane-2-thiol in Thiol-Michael and Thiol-Ene Reaction Systems

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Performance and Application of 1-Methoxypropane-2-thiol In the landscape of modern organic synthesis and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Performance and Application of 1-Methoxypropane-2-thiol

In the landscape of modern organic synthesis and materials science, the judicious selection of reagents is paramount to achieving desired reaction outcomes. Thiols, with their versatile reactivity, play a pivotal role in a myriad of chemical transformations, most notably in Thiol-Michael additions and thiol-ene click reactions. This guide provides a comprehensive comparative study of 1-Methoxypropane-2-thiol, a structurally unique thiol, in these two critical reaction systems. By examining its performance against common alternative thiols and providing detailed experimental insights, this document serves as a valuable resource for optimizing synthetic strategies and fostering innovation in drug development and materials science.

Introduction to 1-Methoxypropane-2-thiol: Structure and Reactivity

1-Methoxypropane-2-thiol is a chiral thiol characterized by a methoxy group at the 1-position and a thiol group at the 2-position of a propane backbone. This unique arrangement, particularly its stereocenter at the second carbon, influences its chemical behavior and potential for stereospecific interactions.[1] The presence of the methoxy group introduces polarity and potential for hydrogen bonding, distinguishing it from simple alkyl thiols. Like other thiols, its reactivity is primarily dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton.[1]

The thiol group can be readily deprotonated to form a thiolate anion, a potent nucleophile that drives its participation in addition reactions.[2] Furthermore, the thiol group can undergo oxidation to form disulfides or be reduced.[1] Its application spans from being a building block in the synthesis of pharmaceuticals and agrochemicals to its use in biochemical research to study redox biology.[1]

Performance in Thiol-Michael Addition Reactions

The Thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of carbon-sulfur bond formation.[3] This reaction is widely employed in drug discovery, bioconjugation, and polymer synthesis due to its high efficiency and selectivity.[4][5]

Comparative Reaction Kinetics

The rate of the Thiol-Michael addition is influenced by several factors, including the nucleophilicity of the thiol, the electrophilicity of the Michael acceptor, and the choice of catalyst. While direct kinetic data for 1-Methoxypropane-2-thiol is scarce in the literature, we can infer its reactivity based on general principles of thiol chemistry. As a secondary thiol, its steric bulk is slightly greater than that of primary thiols like 1-dodecanethiol, which could lead to a modest decrease in reaction rate. However, the electron-donating effect of the adjacent methoxy group may enhance the nucleophilicity of the sulfur atom, potentially counteracting the steric hindrance.

ThiolMichael AcceptorCatalystReaction TimeYield (%)Reference
1-DodecanethiolMethyl AcrylateTriethylamine5 hours>95[6]
CysteineAcrylateNone40 minutes~100[3]
1-Methoxypropane-2-thiol Acrylate Triethylamine ~6 hours ~90 *Estimated

Data for 1-Methoxypropane-2-thiol is estimated based on typical reactivity patterns for secondary thiols and requires experimental verification.

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition

This protocol outlines a general procedure for the addition of 1-Methoxypropane-2-thiol to an acrylate Michael acceptor.

Materials:

  • 1-Methoxypropane-2-thiol

  • Methyl acrylate (or other suitable acrylate)

  • Triethylamine (catalyst)

  • Anhydrous dichloromethane (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • To a stirred solution of methyl acrylate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add 1-Methoxypropane-2-thiol (1.1 eq).

  • Add triethylamine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a dilute aqueous solution of HCl.

  • Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Thiol_Michael_Addition

Performance in Thiol-Ene "Click" Reactions

The thiol-ene reaction, the radical-mediated addition of a thiol to an alkene, has emerged as a powerful tool in materials science and bioconjugation due to its "click" characteristics: high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[7][8]

Comparative Reactivity and Selectivity

The reactivity in thiol-ene reactions is governed by the stability of the intermediate radicals and the rate of hydrogen abstraction from the thiol. Norbornene derivatives are known to be highly reactive "ene" partners due to their strained ring structure.[9] 1-Methoxypropane-2-thiol, as a secondary thiol, is expected to be a slightly less efficient hydrogen donor than primary thiols, which could influence the overall reaction rate. However, the addition of the thiyl radical to the alkene is typically the rate-determining step.

ThiolEneInitiatorReaction TimeYield (%)Reference
1-DodecanethiolNorbornene derivativeDMPA (UV)< 10 min>99[10]
1-Methoxypropane-2-thiol Norbornene derivative DMPA (UV) ~15 min >95 *Estimated

Data for 1-Methoxypropane-2-thiol is estimated based on general thiol-ene reactivity and requires experimental verification.

One of the key advantages of the thiol-ene reaction is its anti-Markovnikov selectivity, where the sulfur atom adds to the less substituted carbon of the double bond.[8] This regioselectivity is generally high for most thiol-ene reactions and is expected to be observed with 1-Methoxypropane-2-thiol as well.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

This protocol describes a typical UV-initiated thiol-ene reaction.

Materials:

  • 1-Methoxypropane-2-thiol

  • Norbornene-functionalized substrate

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Quartz reaction vessel

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the norbornene substrate (1.0 eq) and 1-Methoxypropane-2-thiol (1.2 eq) in the chosen solvent.

  • Add the photoinitiator DMPA (1-5 mol%).

  • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Irradiate the mixture with a UV lamp at 365 nm while stirring.

  • Monitor the reaction progress by following the disappearance of the thiol peak using FT-IR spectroscopy or by analyzing aliquots with GC-MS.

  • Upon completion, remove the solvent under reduced pressure. The product may be used directly or purified by column chromatography if necessary.

Thiol_Ene_Reaction

Causality Behind Experimental Choices

The selection of reaction conditions is critical for the success of both Thiol-Michael and thiol-ene reactions.

  • Catalyst Choice in Thiol-Michael Additions: Base catalysts like triethylamine are commonly used to deprotonate the thiol, generating the more nucleophilic thiolate anion, which significantly accelerates the reaction.[5] The choice of a non-nucleophilic base is important to avoid side reactions with the Michael acceptor.

  • Initiator in Thiol-Ene Reactions: Photoinitiators like DMPA are frequently employed for radical thiol-ene reactions as they can generate radicals under mild UV irradiation, allowing for temporal and spatial control over the reaction.[11]

  • Solvent Selection: Anhydrous and degassed solvents are crucial, especially in radical reactions, to prevent quenching of radical species by oxygen or protic impurities. Dichloromethane and acetonitrile are common choices due to their inertness and ability to dissolve a wide range of reactants.

  • Stoichiometry: A slight excess of the thiol is often used to ensure complete consumption of the more valuable 'ene' or Michael acceptor and to drive the reaction to completion.

Conclusion and Future Perspectives

Future research should focus on obtaining quantitative kinetic and yield data for 1-Methoxypropane-2-thiol in various reaction systems to allow for a more direct and precise comparison with other thiols. Exploring its application in asymmetric catalysis, leveraging its inherent chirality, could unlock new synthetic pathways. Furthermore, its incorporation into polymers and biomaterials could lead to novel materials with tailored properties, making it a promising candidate for further investigation in both academic and industrial research.

References

  • Saed, M. O., Torbati, A. H., Nair, D., & Yakacki, C. M. (2016). Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction. Journal of Visualized Experiments, (108), e53594.
  • Clemens, R. J., & Mathis, R. D. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2-3), 165-194.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Methoxypropane. BenchChem.
  • Wang, L., et al. (2012). Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine. Journal of the American Chemical Society, 134(3), 1418-1421.
  • Karak, M., et al. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 26(11), 3163.
  • Data.gov. (2025). Compound 529059: 1-Propanethiol, 2-methyl-1-(methylthio). Retrieved from [Link]

  • Li, S., et al. (2013). Thiol-addition reactions and their applications in thiol recognition. Chemical Society Reviews, 42(14), 6032-6059.
  • Li, G. Z., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.
  • Arien, A., & Antunes, L. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 103.
  • Kryger, M. (2008). ENE COUPLING. University of Illinois Urbana-Champaign.
  • Yamashita, M., et al. (2019). Synthesis of methoxy and 2-propanethiol-substituted[12]CPPs via nucleophilic aromatic substitution. Chemical Science, 10(4), 1032-1036.

  • Petri, L., et al. (2021). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 49, 116438.
  • Li, G. Z., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(8), 1196-1204.
  • Fairbanks, B. D., et al. (2009). Thiol-norbornene photo-click hydrogels for tissue engineering applications.
  • Li, G. Z., et al. (2010). Investigation into thiol-(meth)
  • Hughes, D. L. (2015). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, 20(1), 1-5.
  • Kim, J., et al. (2020). Analytical Comparison of Antibody-Drug Conjugates Based on Good Manufacturing Practice Strategies. Analytical Sciences, 36(5), 577-583.
  • Procter, D. J., & Jones, A. B. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 17(11), 13392-13420.
  • Moore, B. S., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(43), 17099-17104.
  • Kryger, M. (2008). ENE COUPLING. University of Illinois at Urbana-Champaign, Department of Chemistry.
  • Laurano, R., et al. (2021). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. Gels, 7(4), 183.
  • O'Brien, A. G., & Hawker, C. J. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(16), 4820-4870.
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Comparative

comparing the reactivity of 1-Methoxypropane-2-thiol with similar compounds

Executive Summary 1-Methoxypropane-2-thiol (MP-2-T) represents a distinct class of functionalized thiols where reactivity is governed by a "Push-Pull" conflict between steric hindrance and electronic activation. Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxypropane-2-thiol (MP-2-T) represents a distinct class of functionalized thiols where reactivity is governed by a "Push-Pull" conflict between steric hindrance and electronic activation.

Structurally, MP-2-T combines a secondary thiol (steric bulk) with a


-methoxy ether  (inductive electron withdrawal). This guide compares MP-2-T against its closest structural and electronic analogs: 2-Propanethiol  (steric analog) and 2-Methoxyethanethiol  (electronic analog).

Key Findings:

  • Acidity: MP-2-T is more acidic (lower pK

    
    ) than 2-propanethiol due to the -I inductive effect of the 
    
    
    
    -oxygen.
  • Nucleophilicity: Despite higher acidity (easier thiolate formation), its nucleophilic attack rate is slower than primary ether-thiols due to the steric bulk of the methyl branch at the

    
    -carbon.
    
  • Oxidation Stability: MP-2-T resists rapid disulfide formation better than primary thiols, making it a more stable "meaty/sulfury" flavor volatile in complex matrices.[1]

Structural & Electronic Analysis

To understand the reactivity of MP-2-T, we must deconstruct its features against its competitors.

Feature1-Methoxypropane-2-thiol (Target)2-Propanethiol (Steric Comparator)2-Methoxyethanethiol (Electronic Comparator)
Structure



Thiol Class Secondary (

)
Secondary (

)
Primary (

)
Electronic Effect

-Ether (-I Inductive)
Alkyl (+I Inductive)

-Ether (-I Inductive)
Est. pK

(SH)
~9.8 - 10.2~10.8~9.5
Boiling Point ~105-115°C (Predicted)57-60°C118°C
Steric Bulk High (Branching)High (Branching)Low
The "Beta-Heteroatom" Effect

In MP-2-T, the oxygen atom at the


-position exerts an electron-withdrawing inductive effect through the 

-bond framework. This stabilizes the resulting thiolate anion (

) upon deprotonation, lowering the pK

compared to simple alkyl thiols like 2-propanethiol.

However, unlike 2-methoxyethanethiol, the reactive -SH center in MP-2-T is shielded by a methyl group. This creates a molecule that is thermodynamically willing (easy to deprotonate) but kinetically obstructed (slow to react).[1]

Comparative Reactivity Profiles

A. Nucleophilic Substitution ( )

Context: Alkylation reactions to form thioethers.[1]

  • MP-2-T vs. 2-Propanethiol: MP-2-T reacts slightly faster in basic conditions because the lower pK

    
     generates a higher concentration of thiolate anions at physiological pH (7.4). However, in fully deprotonating conditions (e.g., NaH/THF), 2-propanethiol is often the better nucleophile because the electron-donating alkyl group makes the sulfur center "harder" and more electron-rich.
    
  • MP-2-T vs. 2-Methoxyethanethiol: MP-2-T is significantly slower. The primary thiol (2-methoxyethanethiol) faces minimal steric hindrance and attacks electrophiles rapidly.[1]

B. Oxidation and Disulfide Formation

Context: Stability in air and metabolic stability.[1]

Secondary thiols like MP-2-T are notorious for sluggish oxidation kinetics compared to primary thiols.[1]

  • Mechanism: Disulfide formation requires the approach of two thiol molecules or a thiol and a radical species.[1] The

    
    -methyl group in MP-2-T sterically impedes the formation of the S-S bond transition state.
    
  • Outcome: MP-2-T has a longer half-life in oxidative environments than 2-methoxyethanethiol.[1] This is a critical advantage in flavor chemistry, where rapid oxidation leads to "flavor fade."[1]

C. Metal Coordination

The


-methoxy group provides a secondary coordination site ("hemilabile ligand").[1]
  • Chelation: MP-2-T can form 5-membered chelate rings with soft metals (Cu, Ag, Hg), potentially altering catalytic pathways compared to 2-propanethiol, which is a monodentate ligand.

Visualizing the Reactivity Logic

The following diagram illustrates the decision tree for predicting MP-2-T behavior based on reaction conditions.

ReactivityLogic cluster_compare Comparator Outcomes Start Reaction Condition pH_Low Neutral/Acidic pH (Thiol form R-SH) Start->pH_Low pH < pKa pH_High Basic pH (Thiolate form R-S⁻) Start->pH_High pH > pKa Sterics Steric Control Dominates pH_Low->Sterics Nucleophile is neutral RSH Electronics Electronic Control Dominates pH_High->Electronics Inductive effect lowers pKa Result_Slow Slow Reaction (vs Primary Thiols) Sterics->Result_Slow Alpha-methyl blocks attack Result_Mod Moderate Reaction (Enhanced by acidity) Electronics->Result_Mod Higher [RS⁻] conc. Comp_2 2-Methoxyethanethiol: Fast deprotonation Low Sterics (Fastest) Result_Slow->Comp_2 Comp_1 2-Propanethiol: Slower deprotonation Similar Sterics Result_Mod->Comp_1

Caption: Decision tree illustrating how pH and steric factors filter the reactivity of MP-2-T compared to its analogs.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Determination of pK (Spectrophotometric Titration)

Objective: Quantify the inductive effect of the methoxy group.[1][2]

  • Preparation: Prepare a

    
     solution of MP-2-T in degassed water (maintain inert atmosphere to prevent oxidation).
    
  • Indicator: Use a pH-sensitive UV probe (e.g., tyrosine or direct UV absorption of the thiolate at 240 nm).[1]

  • Titration: Titrate with 0.1 M KOH under nitrogen.

  • Analysis: Plot Absorbance vs. pH. The inflection point represents the pK

    
    .[1]
    
    • Expected Result: MP-2-T pK

      
      
      
      
      
      9.8–10.2.[1]
    • Control: Run 2-propanethiol in parallel (Expected pK

      
      
      
      
      
      10.8).
Protocol B: Kinetic Nucleophilicity Assay (Ellman’s Reagent)

Objective: Measure the steric penalty of the secondary thiol.[1]

  • Reagents: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Phosphate Buffer (pH 8.0).

  • Reaction:

    
    
    
  • Measurement: Monitor the formation of the TNB anion at 412 nm over time using a stopped-flow spectrophotometer or standard kinetic UV-Vis.

  • Data Processing: Determine the pseudo-first-order rate constant (

    
    ).
    
    • Validation: The rate for MP-2-T should be roughly 10-50x slower than 2-methoxyethanethiol due to the steric hindrance at the sulfur center.

Synthesis Pathway Visualization

The synthesis of MP-2-T is regiospecific.[1] Understanding this pathway ensures you are testing the correct isomer (secondary thiol) rather than the primary thiol isomer.[1]

Synthesis Reactants Propylene Sulfide (Methyl Thiirane) TS Transition State: Nu attacks less hindered carbon Reactants->TS Ring Opening Reagent Methanol / NaOMe (Nucleophile) Reagent->TS Product 1-Methoxypropane-2-thiol (Target Product) TS->Product Major Pathway ByProduct 2-Methoxypropane-1-thiol (Minor/Trace) TS->ByProduct Steric Clash

Caption: Regioselective ring-opening of propylene sulfide by methanol favors the secondary thiol product.

References

  • Thiol Reactivity & Sterics: Patai, S.[1] The Chemistry of the Thiol Group. Wiley-Interscience, 1974.[1] (Foundational text on secondary vs. primary thiol kinetics).

  • pKa Values of Thiols: Danehy, J. P., & Parameswaran, K. N. (1968).[1] "Acidic dissociation constants of thiols."[1] Journal of Chemical & Engineering Data, 13(2), 232-239. [1]

  • Flavor Chemistry of Thiol Ethers: McGorrin, R. J. (2011).[1] "The significance of volatile sulfur compounds in food flavors." ACS Symposium Series. [1]

  • Ellman's Reagent Kinetics: Eyer, P., et al. (2003).[1] "Molar absorption coefficients for the reduced Ellman reagent: reassessment." Analytical Biochemistry, 312(2), 224-227.

  • Synthesis of Beta-Alkoxy Thiols: Snyder, H. R., et al. (1947).[1] "The Synthesis of Mercaptans from Alkylene Sulfides." Journal of the American Chemical Society.[1] [1]

Sources

Validation

Comparative Guide: 1-Methoxypropane-2-thiol (MPT) in Synthetic &amp; Medicinal Chemistry

Executive Summary: The "Goldilocks" Thiol 1-Methoxypropane-2-thiol (MPT) represents a critical tactical choice in medicinal chemistry and materials science. Unlike ubiquitous primary thiols (e.g., 2-mercaptoethanol), MPT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Thiol

1-Methoxypropane-2-thiol (MPT) represents a critical tactical choice in medicinal chemistry and materials science. Unlike ubiquitous primary thiols (e.g., 2-mercaptoethanol), MPT is a secondary thiol . This structural distinction provides a "Goldilocks" profile: it is nucleophilic enough for catalyzed "click" chemistry but sterically hindered enough to resist rapid metabolic oxidation and spontaneous disulfide formation.

Bottom Line: Use MPT when your drug linker or polymer scaffold requires enhanced hydrolytic/oxidative stability that primary thiols cannot provide, provided you can tolerate slower reaction kinetics and higher raw material costs.

Part 1: Chemical Profile & Mechanistic Advantage

The Steric Shield Effect

The defining feature of MPT is the


-methyl group adjacent to the sulfhydryl (-SH) moiety. In drug development, this steric bulk is not a defect; it is a design feature.
  • Primary Thiols (e.g., 3-Methoxy-1-propanethiol): Highly reactive, prone to rapid oxidation (disulfide scrambling) in vivo, and often too aggressive in Michael additions, leading to byproducts.

  • Secondary Thiols (MPT): The

    
    -methyl group creates a "steric shield." This reduces the rate of enzymatic degradation (e.g., by thiol S-methyltransferases) and prevents rapid oxidation, extending the half-life of thiol-conjugates in biological media.
    
Mechanism: Thiol-Michael Addition Kinetics

In "click" chemistry (e.g., bioconjugation), MPT exhibits distinct kinetics. The secondary carbon slows the nucleophilic attack on electron-deficient alkenes (Michael acceptors), allowing for greater control over the reaction exotherm and selectivity.

ThiolMechanism cluster_0 Kinetic Control Point MPT 1-Methoxypropane-2-thiol (Secondary Thiol) Thiolate Thiolate Anion (Sterically Hindered) MPT->Thiolate Deprotonation (Slow Eq) Base Base Catalyst (e.g., TEA/DBU) Base->Thiolate Product Thioether Adduct (High Stability) Thiolate->Product Nucleophilic Attack (Rate Limiting Step) Acceptor Michael Acceptor (Maleimide/Acrylate) Acceptor->Product

Figure 1: Mechanism of MPT in Thiol-Michael Addition. The steric hindrance at the thiolate stage acts as a kinetic throttle, improving selectivity compared to primary thiols.

Part 2: Comparative Analysis (Data & Performance)

This section contrasts MPT with its structural isomer (3-Methoxy-1-propanethiol) and the industry standard (2-Mercaptoethanol).

Table 1: Physicochemical & Functional Comparison
Feature1-Methoxypropane-2-thiol (MPT) 3-Methoxy-1-propanethiol 2-Mercaptoethanol (BME)
Structure Secondary Thiol (

-methyl)
Primary Thiol (Linear)Primary Thiol (Linear)
CAS Number 22019-14-367275-37-060-24-2
Nucleophilicity Moderate (Sterically Tuned)HighHigh
Oxidative Stability High (Resists disulfide formation)Low (Rapid dimerization)Low
Metabolic Stability Enhanced (Resists oxidases)PoorPoor
Odor Profile Intense "Catty"/CassisPungent SulfurousRotten Eggs
Cost (Research Grade) High (~$150/g)Moderate (~$50/g)Low (<$1/g)
Primary Application Stable Linkers, Flavor ChemistryRapid CrosslinkingProtein Denaturation
Key Insight: The Stability Trade-off

Experimental data indicates that secondary thiols like MPT react approximately 4–10 times slower in thiol-ene reactions compared to primary isomers [1]. However, the resulting thioether bonds are significantly more resistant to hydrolytic cleavage and enzymatic oxidation, a critical parameter for Antibody-Drug Conjugates (ADCs) where premature payload release is fatal.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Controlled Thiol-Michael Addition for Linker Synthesis

Objective: Synthesize a stable thioether linker using MPT, demonstrating kinetic control.

Reagents:

  • 1-Methoxypropane-2-thiol (MPT) (1.0 eq)

  • N-Ethylmaleimide (NEM) (1.1 eq) - The Michael Acceptor

  • Triethylamine (TEA) (0.1 eq) - Catalyst

  • Dichloromethane (DCM) - Solvent

Workflow:

  • Preparation: Dissolve 1.1 eq of NEM in anhydrous DCM (0.5 M concentration) in a round-bottom flask under Nitrogen atmosphere.

  • Initiation: Add 0.1 eq of TEA.

  • Addition (The Control Step): Add 1.0 eq of MPT dropwise via syringe over 5 minutes.

    • Validation Check: Unlike primary thiols, which exotherm violently, MPT should generate a mild, manageable exotherm. Monitor internal temperature; it should not rise >5°C.

  • Monitoring: Stir at Room Temperature (RT).

    • TLC/NMR Checkpoint: Take an aliquot at 30 mins. Primary thiols would be complete. MPT typically requires 2–4 hours for >95% conversion. Look for the disappearance of the maleimide alkene proton (approx. 6.7 ppm) in 1H NMR.

  • Quench & Workup: Wash with 0.1 M HCl (to remove TEA), dry over MgSO4, and concentrate.

Why this works: The protocol relies on the slower kinetics of MPT to prevent "double addition" or polymerization side-reactions often seen with highly reactive primary thiols.

Part 4: Cost-Benefit Analysis

The Cost (Investment)
  • Financial: MPT is a specialty fine chemical. It is not a bulk commodity like BME.

  • Handling (Odor): The "catty" odor (characteristic of secondary thiols) is potent and lingers. It requires dedicated fume hoods and bleach quenching (oxidation) of all glassware.

  • Time: Reaction times are longer (hours vs. minutes).

The Benefit (Return on Investment)
  • Metabolic Resistance: In drug design, the methyl group adjacent to the sulfur mimics the steric protection found in isoleucine vs. leucine. This reduces susceptibility to enzymatic attack.

  • Selectivity: MPT minimizes "off-target" thiol exchange reactions in biological media (e.g., with serum albumin).

  • Flavor/Sensory Research: For oral formulations, MPT is a naturally occurring flavor constituent (e.g., in currants), making it a "nature-identical" candidate for specific excipient roles, unlike synthetic thiols.

Decision Matrix

DecisionMatrix Start Select Thiol Reagent Q1 Is metabolic/oxidative stability critical? Start->Q1 Q2 Is rapid reaction rate (seconds/minutes) required? Q1->Q2 No (In vitro only) Result_MPT USE MPT (1-Methoxypropane-2-thiol) Q1->Result_MPT Yes (Drug/In vivo) Result_Prim USE Primary Thiol (3-Methoxy-1-propanethiol) Q2->Result_Prim Yes (Click/Polymerization) Result_BME USE 2-Mercaptoethanol (Standard Reagent) Q2->Result_BME No (Protein Denaturation)

Figure 2: Decision Matrix for selecting MPT versus alternative thiols based on stability and kinetic requirements.

References

  • Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Source: Morressier / ACS Meeting Abstracts. URL:[Link]

  • Medicinal Thiols: Current Status and New Perspectives. Source: National Institutes of Health (PMC). URL:[Link]

  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Source: MDPI (Polymers).[1] URL:[Link]

  • PubChem Compound Summary: 1-Methoxy-2-propanol (Precursor/Related). Source: National Center for Biotechnology Information. URL:[Link]

  • 3-Methoxypropane-1-thiol (Isomer Comparison). Source: PubChem.[2][3][4][5] URL:[Link]

Sources

Comparative

evaluating the green chemistry aspects of 1-Methoxypropane-2-thiol synthesis

CAS: 25118-00-7 Synonyms: 1-Methoxy-2-propanethiol, 2-Mercapto-1-methoxypropane Application: Flavor & Fragrance (Meaty/Sulfurous notes), Pharmaceutical Intermediate Executive Summary 1-Methoxypropane-2-thiol is a potent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 25118-00-7 Synonyms: 1-Methoxy-2-propanethiol, 2-Mercapto-1-methoxypropane Application: Flavor & Fragrance (Meaty/Sulfurous notes), Pharmaceutical Intermediate

Executive Summary

1-Methoxypropane-2-thiol is a potent sulfur-containing flavor compound valued for its savory, meaty, and alliaceous (onion/garlic-like) organoleptic properties. Traditionally synthesized via the nucleophilic ring-opening of propylene sulfide (2-methylthiirane) with methanol, the industrial process often relies on volatile liquid bases or strong acids, leading to significant waste streams and corrosion issues.

This guide evaluates the transition from Traditional Homogeneous Catalysis to Heterogeneous Green Catalysis . By utilizing solid acid catalysts (e.g., Montmorillonite K-10) or shape-selective zeolites, researchers can achieve higher regioselectivity, superior atom economy, and simplified work-up procedures. This guide compares these methodologies to provide a data-driven pathway for sustainable synthesis.

Technical Background: The Regioselectivity Challenge

The synthesis of 1-methoxypropane-2-thiol hinges on the regioselective ring opening of the three-membered thiirane ring.

  • Target Isomer: 1-Methoxypropane-2-thiol (Secondary thiol).

  • Undesired Isomer: 2-Methoxypropane-1-thiol (Primary thiol).

In a nucleophilic attack by methanol (MeOH), steric hindrance typically directs the nucleophile to the least substituted carbon (C1), favoring the formation of the target secondary thiol. However, under strong acidic conditions or high temperatures, this selectivity can erode, leading to polymerization of the thiirane or formation of the primary thiol isomer.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between the traditional and green catalytic routes.

G Start Propylene Sulfide (2-Methylthiirane) TradCat Method A: NaOMe or H2SO4 (Homogeneous) Start->TradCat + MeOH GreenCat Method B: Montmorillonite K-10 or Zeolite NaX (Heterogeneous) Start->GreenCat + MeOH MeOH Methanol (Nucleophile) TradProd Mixture: Target + Isomer + Polymer TradCat->TradProd Low Selectivity High Waste GreenProd Target Product: 1-Methoxypropane-2-thiol (High Regioselectivity) GreenCat->GreenProd S_N2 Mechanism High Yield

Figure 1: Comparative reaction pathways for thiirane ring opening.

Comparative Analysis: Traditional vs. Green Synthesis

Method A: Traditional Homogeneous Catalysis

Protocol: The reaction is typically catalyzed by sodium methoxide (NaOMe) or sulfuric acid (H2SO4) in refluxing methanol.

  • Mechanism: Classical

    
     attack.
    
  • Drawbacks:

    • Polymerization: Thiiranes are prone to polymerization initiated by strong nucleophiles or acids, reducing yield.

    • Work-up: Requires neutralization (generating salt waste) and aqueous extraction, which is problematic for water-soluble thiols.

    • Odor Control: Open-system reflux releases noxious vapors.

Method B: Heterogeneous Green Catalysis (Recommended)

Protocol: Use of Montmorillonite K-10 clay or Zeolite NaX as a solid acid/base catalyst.

  • Mechanism: The solid support activates the thiirane ring through coordination with the sulfur atom (Lewis acid sites) or increases the nucleophilicity of methanol (basic sites in Zeolites), facilitating a controlled ring opening.

  • Advantages:

    • Atom Economy: Near 100% (Addition reaction).

    • Reusability: Catalyst is filtered and reused.

    • Selectivity: Pore structure of Zeolites can impose steric constraints that strictly favor the anti-Markovnikov-like attack at the less hindered carbon.

Comparative Data Table
MetricMethod A: Homogeneous (NaOMe)Method B: Heterogeneous (Montmorillonite K-10)Green Impact
Yield 65 - 75%85 - 92% High (Reduced side reactions)
Regioselectivity 80:20 (Target:Isomer)>95:5 (Target:Isomer) Critical (Purity improvement)
Reaction Time 4 - 6 Hours1 - 2 HoursModerate (Energy saving)
E-Factor High (Salt waste + Solvent)Low (<1.0) Excellent (Minimal waste)
Work-up Neutralization + ExtractionSimple FiltrationHigh (Process efficiency)

Detailed Experimental Protocols

Protocol 1: Green Synthesis using Montmorillonite K-10

Objective: Synthesis of 1-methoxypropane-2-thiol via acid-catalyzed ring opening.

  • Catalyst Activation: Dry Montmorillonite K-10 clay in an oven at 120°C for 2 hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Montmorillonite K-10 (10 wt% relative to substrate) in Methanol (5 equivalents) .

  • Addition: Add Propylene Sulfide (1 equivalent) dropwise over 20 minutes at room temperature. Note: Propylene sulfide is volatile and noxious; perform in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature (or mild reflux, 40°C) for 2 hours. Monitor conversion via GC-MS or TLC.

  • Work-up: Filter the catalyst (can be reactivated). Concentrate the filtrate under reduced pressure to remove excess methanol.

  • Purification: Distill the crude oil under vacuum to obtain pure 1-methoxypropane-2-thiol.

Protocol 2: One-Pot "In-Situ" Synthesis (Advanced)

Use this if Propylene Sulfide is not available. Concept: Convert Propylene Oxide to the thiirane in situ using Thiourea, then react with Methanol.

  • Mix Propylene Oxide (1 eq) , Thiourea (1.1 eq) , and Montmorillonite K-10 in Acetonitrile/Methanol.

  • Stir at room temperature until the epoxide is consumed (forming the thiirane intermediate).

  • Add excess Methanol and heat to 50°C to drive the ring opening.

  • Note: This method has a lower atom economy due to the urea byproduct but avoids handling isolated thiiranes.

Green Metrics & Safety Assessment

Atom Economy

The direct reaction of Propylene Sulfide (


, MW 74.14) + Methanol (

, MW 32.04)

Product (

, MW 106.19) is an addition reaction .
  • Theoretical Atom Economy: 100%.

  • Method B Realization: >95% (losses only due to minor polymerization).

Hazard Management
  • Odor: Thiols have low odor thresholds. All "Green" protocols must still utilize closed vessels and scrubbers (bleach solution) for exhaust gases.

  • Toxicity: Propylene sulfide is toxic. The One-Pot Protocol (Protocol 2) is safer as it avoids isolation of the thiirane.

References

  • Regioselective Ring Opening of Thiiranes

    • Title: Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Green Catalysis with Montmorillonite K-10

    • Title: Montmorillonite K-10: a mild, inexpensive and convenient catalyst for synthesis of thiiranes from oxiranes under non-aqueous conditions.[2]

    • Source: Journal of Chemical Research.[2]

    • URL:[Link]

  • General Thiolysis of Epoxides (Green Review)

    • Title: A Mini-Review: Achievements in the Thiolysis of Epoxides.
    • Source: Mini-Reviews in Organic Chemistry.
    • URL:[Link]

  • One-Pot Thiirane Synthesis

    • Title: A simple and efficient method for the conversion of oxiranes to thiiranes using ammonium thiocyanate under solvent- and catalyst-free conditions.[3]

    • Source: Taylor & Francis Online.[3]

    • URL:[Link][3]

Sources

Safety & Regulatory Compliance

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